N-(4-aminophenyl)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXCELCZRVHGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352216 | |
| Record name | N-(4-aminophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116884-02-7 | |
| Record name | N-(4-aminophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-AMINOPHENYL)BUTANAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-aminophenyl)butanamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for N-(4-aminophenyl)butanamide. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and protocols.
Chemical Structure and Identification
This compound is an organic compound featuring a butanamide group attached to an aniline moiety at the para-position.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄N₂O[1][2] |
| SMILES | CCCC(=O)NC1=CC=C(C=C1)N[2] |
| InChI Key | LFXCELCZRVHGIJ-UHFFFAOYSA-N[1] |
| CAS Number | 116884-02-7[1][2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Predicted pKa | 14.75 ± 0.70 | [1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [3] |
| Predicted LogP | 2.0074 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |
| Purity | Typically available at 95+% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C |
Synthesis Protocols
There are two primary and reliable methods for the synthesis of this compound. The selection of the pathway may depend on the availability of starting materials and the desired scale of the reaction.
Method 1: Acylation of p-Phenylenediamine
This method involves the direct acylation of p-phenylenediamine with a butanoylating agent, such as butyryl chloride or butanoic anhydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve p-phenylenediamine in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, for example, triethylamine or pyridine, to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the solution in an ice bath and add butyryl chloride dropwise with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Method 2: Reduction of N-(4-nitrophenyl)butanamide
This alternative two-step synthesis begins with the acylation of 4-nitroaniline, followed by the reduction of the nitro group.
Experimental Protocol:
-
Synthesis of N-(4-nitrophenyl)butanamide:
-
React 4-nitroaniline with butyric anhydride, often in the presence of a base like triethylamine.
-
Purify the resulting N-(4-nitrophenyl)butanamide intermediate, which may be isolated as a brown oily residue.
-
-
Reduction of the Nitro Group:
-
Dissolve the N-(4-nitrophenyl)butanamide intermediate in a solvent such as ethanol.
-
Perform a catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate to obtain the crude this compound.
-
Purify the final product as described in Method 1.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The protons ortho to the amino group will appear more upfield than those ortho to the amide group.
-
Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-9.5 ppm.
-
Amino Protons (NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is generally found more upfield than the amide proton.
-
Butanamide Chain Protons:
-
A triplet corresponding to the methyl (CH₃) group at the end of the chain (most upfield).
-
A sextet for the methylene (CH₂) group adjacent to the methyl group.
-
A triplet for the methylene (CH₂) group adjacent to the carbonyl group.
-
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), corresponding to the four different carbon environments on the benzene ring. The carbon attached to the amino group will be the most shielded (upfield), while the carbon attached to the amide nitrogen will be more deshielded.
-
Butanamide Chain Carbons: Three signals corresponding to the three different carbon environments in the butyl chain.
Infrared (IR) Spectroscopy
-
N-H Stretching (Amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
N-H Stretching (Amide): A medium to strong band around 3300 cm⁻¹.
-
C=O Stretching (Amide): A strong, sharp absorption band in the range of 1630-1680 cm⁻¹.
-
C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.
-
Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the fingerprint region that can indicate the substitution pattern of the benzene ring.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation patterns would involve cleavage of the amide bond and fragmentation of the butyl chain. Expect to see significant fragments corresponding to the loss of parts of the butyl group and potentially the butanamide moiety, leading to a fragment representing the p-aminophenyl cation.
Potential Biological Activity
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The N-acyl aniline scaffold is a common feature in many pharmaceutical agents. For instance, related N-(4-aminophenyl)-substituted benzamides have been investigated for their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis. Further research is required to elucidate any specific biological roles or mechanisms of action for this compound.
References
N-(4-aminophenyl)butanamide synthesis protocols for laboratory use
An In-depth Technical Guide on the Laboratory Synthesis of N-(4-aminophenyl)butanamide
This technical guide provides a comprehensive overview of the laboratory synthesis of this compound, a fine chemical intermediate. The document details a reliable two-step synthetic pathway, including granular experimental protocols and characterization data. The intended audience for this guide includes researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial acylation of a commercially available starting material, followed by a chemical reduction to yield the final product.
-
Step 1: Acylation of p-Nitroaniline. The synthesis begins with the N-acylation of p-nitroaniline using butanoyl chloride. This reaction forms the intermediate, N-(4-nitrophenyl)butanamide. The reaction is a nucleophilic acyl substitution.[1][2]
-
Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is subsequently reduced to a primary amine. This transformation is commonly accomplished via catalytic hydrogenation or using a metal-acid system, such as tin or iron in the presence of hydrochloric acid.[3][4] This step yields the target molecule, this compound.
The overall synthetic workflow is depicted below.
Caption: General two-step synthetic workflow for this compound.
Physicochemical and Characterization Data
The key properties of this compound are summarized below. While specific spectral data from literature is limited, expected values based on the chemical structure are provided for characterization purposes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [5] |
| Molecular Weight | 178.23 g/mol | [5] |
| CAS Number | 116884-02-7 | [5] |
| Appearance | Expected to be a solid at room temperature | |
| ¹H NMR (Expected) | Signals corresponding to aromatic protons, amide N-H, amine N-H₂, and butyryl chain protons. | |
| ¹³C NMR (Expected) | Signals for aromatic carbons, amide carbonyl carbon, and aliphatic carbons of the butyryl chain. | |
| IR Spectroscopy (Expected) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H bending. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-nitrophenyl)butanamide (Intermediate)
This protocol details the acylation of p-nitroaniline with butanoyl chloride.
Materials:
-
p-Nitroaniline
-
Butanoyl chloride (Butyryl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-nitroaniline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add butanoyl chloride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-(4-nitrophenyl)butanamide.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the reduction of the nitro intermediate to the final amine product via catalytic hydrogenation.
Materials:
-
N-(4-nitrophenyl)butanamide (from Protocol 1)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite or other filtering aid
Procedure:
-
To a hydrogenation flask, add N-(4-nitrophenyl)butanamide (1.0 eq) and ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Workflow and Pathway Visualizations
Purification Workflow
The following diagram illustrates the logical steps for the work-up and purification of the intermediate product from Protocol 1.
References
Navigating the Physicochemical Landscape of N-(4-aminophenyl)butanamide: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of N-(4-aminophenyl)butanamide, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its behavior in common laboratory solvents and under various stress conditions. While specific experimental quantitative data for this compound is not widely available in published literature, this guide consolidates predicted data, information on structurally similar compounds, and detailed experimental protocols to empower researchers to determine its precise physicochemical properties.
Executive Summary
This compound is a molecule of interest in medicinal chemistry. Understanding its solubility and stability is paramount for successful formulation, dosing, and ensuring therapeutic efficacy and safety. This guide outlines the predicted solubility profile of this compound and discusses its likely degradation pathways based on the reactivity of its amide functional group. Detailed methodologies for experimentally determining solubility and performing forced degradation studies are provided to facilitate laboratory investigations.
Physicochemical Properties
This compound possesses a molecular weight of 178.23 g/mol and a molecular formula of C₁₀H₁₄N₂O.[1] Key computed properties that influence its solubility and stability are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| XLogP3-AA | 1.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
Solubility Profile
Direct experimental quantitative solubility data for this compound in common laboratory solvents is limited in publicly available literature. However, based on its structure and data from similar compounds, a qualitative and estimated solubility profile can be predicted.
An estimated water solubility for a structurally similar compound, 4-aminophenyl butyramide, is 19,520 mg/L at 25°C.[2] For comparison, the solubility of 4-aminobenzamide, another related structure, has been determined in various solvents, showing a trend of higher solubility in polar aprotic solvents like DMF and methanol compared to less polar or protic solvents.[3]
Table 1: Predicted and Comparative Solubility of this compound and Related Compounds
| Solvent | Predicted Solubility of this compound | Rationale / Comparative Data |
| Water | Sparingly Soluble | Estimated solubility of 4-aminophenyl butyramide is ~19.5 g/L.[2] The presence of both polar (amino, amide) and nonpolar (phenyl, butyl) groups suggests moderate aqueous solubility. |
| Ethanol | Soluble | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, facilitating interaction with the amide and amino groups. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, suggesting good solubility. For 4-aminobenzamide, solubility is high in methanol.[3] |
| Acetone | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, likely leading to good solubility. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a strong polar aprotic solvent, highly effective at solvating a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | Freely Soluble | Similar to DMSO, DMF is a polar aprotic solvent with strong solvating capabilities for amide-containing compounds. 4-aminobenzamide shows high solubility in DMF.[3] |
Stability Profile and Degradation Pathways
The primary route of degradation for this compound is expected to be the hydrolysis of the amide bond.[4] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-aminobutanoic acid and p-phenylenediamine. Other potential degradation pathways include oxidation of the aromatic amino group and photodecomposition.[4]
Table 2: Stability Data for Structurally Related Amide-Containing Compounds
| Compound | Condition | Rate Constant (k) | Reference |
| Procaine (a 4-amino-N-substituted amide analog) | Acid-Catalyzed Hydrolysis (97.3 °C) | 38.5 x 10⁻⁶ sec⁻¹ | [4] |
| N-(4'-aminophenyl)phthalimide | HCl-independent Hydrolysis (35°C, µ = 1.0M) | 5.83 x 10⁻⁷ s⁻¹ | [4] |
| N-(4'-aminophenyl)phthalimide | HCl-dependent Hydrolysis (35°C, µ = 1.0M) | 15.2 x 10⁻⁶ M⁻¹s⁻¹ | [4] |
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound under hydrolytic conditions.
Caption: Potential hydrolytic degradation pathways of this compound.
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone, DMSO, DMF).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
Stability Assessment: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture under the same conditions as the acidic hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a specified duration. Dissolve the stressed solid in the initial solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
Experimental Workflow for Stability Indicating Method Development
Caption: A typical workflow for developing a stability-indicating analytical method.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative experimental data is sparse, the provided predictions, comparative data, and detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The inherent instability of the amide bond to hydrolysis is the primary stability concern, and the provided forced degradation protocol will be instrumental in developing stable formulations and robust analytical methods for this promising pharmaceutical intermediate.
References
N-(4-aminophenyl)butanamide as a synthetic building block in organic chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(4-aminophenyl)butanamide is a valuable synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary aromatic amine and an amide functionality, allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of more complex molecules with a wide range of biological activities and material properties. This guide provides a comprehensive overview of its synthesis, characterization, and applications as a synthetic building block.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: the acylation of p-phenylenediamine or the reduction of N-(4-nitrophenyl)butanamide.
Route 1: Acylation of p-Phenylenediamine
This method involves the direct reaction of p-phenylenediamine with a butanoylating agent such as butyryl chloride or butyric anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or butyric acid byproduct.
Route 2: Reduction of N-(4-nitrophenyl)butanamide
This two-step approach first involves the synthesis of N-(4-nitrophenyl)butanamide by acylating 4-nitroaniline with a butanoylating agent. The intermediate nitro compound is then reduced to the desired this compound. This reduction can be accomplished using various methods, including catalytic hydrogenation or metal-acid systems.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation of p-Phenylenediamine
-
Materials: p-Phenylenediamine, butyryl chloride, triethylamine (TEA), and dichloromethane (DCM).
-
Procedure:
-
Dissolve p-phenylenediamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.05 equivalents) dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Synthesis of this compound via Reduction of N-(4-nitrophenyl)butanamide
Step A: Synthesis of N-(4-nitrophenyl)butanamide
-
Materials: 4-Nitroaniline, butyric anhydride, and pyridine.
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline (1.0 equivalent) in pyridine.
-
Add butyric anhydride (1.2 equivalents) to the solution.
-
Heat the reaction mixture at 60-80 °C for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-nitrophenyl)butanamide.
-
Step B: Reduction of N-(4-nitrophenyl)butanamide
-
Materials: N-(4-nitrophenyl)butanamide, iron powder, acetic acid, and ethanol/water mixture.
-
Procedure:
-
Suspend N-(4-nitrophenyl)butanamide (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 equivalents) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 116884-02-7 |
| Appearance | Predicted: Off-white to light brown solid |
| Melting Point | Not reported |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
| Spectroscopic Data | Predicted Chemical Shifts (δ ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (400 MHz, DMSO-d₆) | ~9.5 (s, 1H, NH-amide), 7.2-7.4 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 4.9 (s, 2H, NH₂), 2.1 (t, 2H, -CH₂-CO), 1.5 (sextet, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~171 (C=O), ~145 (C-NH₂), ~128 (C-NH), ~121 (Ar-CH), ~114 (Ar-CH), ~38 (-CH₂-CO), ~19 (-CH₂-), ~14 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~3050 (Ar C-H stretching), ~2950 (Aliphatic C-H stretching), ~1650 (C=O stretching, Amide I), ~1540 (N-H bending, Amide II), ~1600, 1500 (Ar C=C stretching) |
| Mass Spectrometry (EI) | m/z (%): 178 (M⁺), 108 ([M-C₄H₆O]⁺), 92, 77 |
Applications as a Synthetic Building Block
This compound serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly in the development of bioactive compounds. The primary amino group provides a nucleophilic site for further functionalization, such as amide or sulfonamide bond formation, alkylation, or participation in cyclization reactions to form heterocyclic systems.
Synthesis of DNA Methyltransferase Inhibitors
A notable application of the N-(4-aminophenyl) scaffold is in the design of DNA methyltransferase (DNMT) inhibitors. DNMTs are enzymes that catalyze the methylation of DNA, an epigenetic modification that plays a crucial role in gene silencing. Aberrant DNA methylation patterns are a hallmark of cancer, often leading to the silencing of tumor suppressor genes. Inhibitors of DNMTs can reverse this process, leading to the re-expression of these critical genes.
Derivatives of N-(4-aminophenyl)benzamide have been synthesized and evaluated as analogues of the known DNMT inhibitor SGI-1027.[2] These syntheses typically involve the coupling of a substituted benzoic acid with an N-(4-aminophenyl) derivative, highlighting the utility of this core structure.
This protocol describes the synthesis of an analogue where a quinoline moiety is coupled to the amino group of an N-(4-aminophenyl)acetamide derivative, which is structurally related to this compound.
-
Materials: N-(4-aminophenyl)acetamide, 4-chloroquinoline, and a suitable solvent and base (e.g., N,N-dimethylformamide (DMF) and potassium carbonate).
-
Procedure:
-
To a solution of N-(4-aminophenyl)acetamide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Add 4-chloroquinoline (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-(4-(quinolin-4-ylamino)phenyl)acetamide.
-
Logical Relationships and Workflows
The synthesis and application of this compound can be represented in various logical workflows and pathways.
Caption: Synthetic routes to this compound.
Caption: General workflow for synthesizing DNMT inhibitors.
Caption: Simplified signaling pathway of DNMT inhibition.
References
- 1. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-aminophenyl)butanamide Derivatives: A Comprehensive Technical Guide to their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of N-(4-aminophenyl)butanamide have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the anti-inflammatory, anticancer, and antimicrobial potential of these compounds. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the intricate signaling pathways involved. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
The this compound core structure has attracted significant interest in drug discovery due to its synthetic tractability and its ability to interact with various biological targets. By modifying the butanamide side chain and the aniline moiety, a diverse library of derivatives can be generated, leading to a broad range of pharmacological effects. This guide will explore the key biological activities associated with these derivatives, providing a foundation for future research and development in this promising area.
Anti-inflammatory Activity
Certain this compound derivatives, particularly those integrated into larger heterocyclic systems like benzoxazoles, have shown significant anti-inflammatory properties. These compounds can modulate the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response.
Quantitative Data: Inhibition of Pro-inflammatory Cytokine mRNA Expression
Novel benzoxazole derivatives incorporating a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the expression of key pro-inflammatory cytokine mRNAs, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1][2] The inhibitory activities of these compounds are summarized in Table 1.
| Compound ID | Modification | IL-1β mRNA Expression (% of LPS control) | IL-6 mRNA Expression (% of LPS control) | Reference |
| 4d | Synthetic Intermediate | Data not specified | 5.3 | [1] |
| 5c | Specific benzoxazole substitution | Data not specified | 4.6 | [1] |
| 5d | Specific benzoxazole substitution | Potent Inhibition | 7.5 | [1] |
| 5f | Specific benzoxazole substitution | Potent Inhibition | 7.2 | [1] |
| 5m | Specific benzoxazole substitution | Data not specified | 9.0 | [1] |
Note: The compounds were tested at a concentration of 10 μM in human keratinocyte HaCaT cells.[1]
Signaling Pathway: LPS-induced Pro-inflammatory Cascade
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[3] It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway.[3][4] This culminates in the transcription and release of pro-inflammatory cytokines like IL-1β and IL-6. The this compound derivatives likely exert their anti-inflammatory effects by interfering with this pathway.
Figure 1: LPS-induced Pro-inflammatory Signaling Pathway.
Experimental Protocol: Quantification of Cytokine mRNA Expression by RT-qPCR
The following protocol outlines the key steps for quantifying the effect of this compound derivatives on LPS-induced cytokine mRNA expression in cell culture.
-
Cell Culture and Treatment:
-
Seed human keratinocyte HaCaT cells in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 6 hours.
-
-
RNA Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol, followed by purification and quantification.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
-
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer progression like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DNA methyltransferases (DNMTs).
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 2: Cytotoxicity of N-(4-aminophenyl)-substituted Benzamide Derivatives [5]
| Compound ID | HCT116 (Colon) IC50 (µM) | HePG2 (Liver) IC50 (µM) | Hela (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 5d | 6.09 | 2.39 | 8.94 | 4.81 |
| 5h | 5.89 | 6.74 | - | - |
Table 3: Cytotoxicity of 4-Amino-N-(4-aminophenyl)benzamide Analogues (DNMT Inhibitors)
| Compound ID | KG-1 (Leukemia) IC50 (µM) | Reference |
| SGI-1027 (Reference) | ~5 | [6] |
| Derivative 12 | Comparable to SGI-1027 | [6] |
| Derivative 16 | Comparable to SGI-1027 | [6] |
| Derivative 31 | Comparable to SGI-1027 | [6] |
| Derivative 32 | Comparable to SGI-1027 | [6] |
Signaling Pathways
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[8][9] Some this compound derivatives act as inhibitors of VEGFR-2, thereby blocking this pro-angiogenic signaling.
Figure 2: VEGFR-2 Signaling Pathway in Angiogenesis.
DNA methylation is an epigenetic mechanism that plays a crucial role in gene regulation. In cancer, hypermethylation of promoter regions of tumor suppressor genes by DNA methyltransferases (DNMTs) can lead to their silencing.[10][11] this compound analogues have been developed as DNMT inhibitors, which can reverse this hypermethylation and reactivate the expression of tumor suppressor genes.[6]
Figure 3: Mechanism of DNA Methylation and its Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentrations.
-
Antimicrobial Activity
Derivatives of this compound, particularly those containing a sulfonamide moiety, have been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one and other related compounds has been determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 4: Antimicrobial Activity of Sulfonamide Derivatives [2][12]
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) |
| 1a | S. aureus ATCC 25923 | 256 |
| 1a | Clinical S. aureus | 256-512 |
| 1b | S. aureus ATCC 25923 | 64 |
| 1b | Clinical S. aureus | 64 |
| 1c | S. aureus ATCC 25923 | 128 |
| 1c | Clinical S. aureus | 64 |
| 1d | S. aureus ATCC 25923 | 64 |
| 1d | Clinical S. aureus | 64 |
| Sulfonamide I | S. aureus ATCC 29213 | 32 |
| Sulfonamide II | S. aureus ATCC 29213 | 64 |
| Sulfonamide III | S. aureus ATCC 29213 | 128 |
Note: The specific structures of compounds 1a-d and Sulfonamides I-III can be found in the cited literature.[2][12]
Experimental Workflow: Antimicrobial Susceptibility Testing
The following workflow outlines the general procedure for determining the MIC of this compound derivatives.
References
- 1. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-(4-Aminophenyl)butanamide (CAS 116884-02-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the chemical properties, synthesis, and suppliers of N-(4-aminophenyl)butanamide (CAS 116884-02-7). It is important to note that, based on publicly available scientific literature, there is no specific information regarding the biological activity, mechanism of action, or involvement in signaling pathways for this particular compound. The experimental protocols provided are generalized synthetic procedures.
Core Properties
This compound is an organic compound belonging to the class of N-substituted butanamides. Its chemical structure consists of a butanamide group attached to the nitrogen of a 4-aminophenyl moiety.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 116884-02-7 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CCCC(=O)NC1=CC=C(C=C1)N | [3] |
| InChI | InChI=1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13) | [3] |
| InChIKey | LFXCELCZRVHGIJ-UHFFFAOYSA-N | [3] |
| Predicted pKa | 14.75 ± 0.70 | [3] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | N/A |
| Predicted logP | 2.0074 | N/A |
Synthesis
The primary synthetic route to this compound involves the reduction of its nitro precursor, N-(4-nitrophenyl)butanamide.[3] A general workflow for the synthesis of N-aryl-butanamides can also be adapted.
Synthetic Workflow
The synthesis can be conceptualized in the following two main steps:
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound.
Method 1: Reduction of N-(4-nitrophenyl)butanamide using Pd/C Catalyzed Hydrogenation
This method is a common and effective way to reduce aromatic nitro groups.[4]
-
Materials:
-
N-(4-nitrophenyl)butanamide
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve N-(4-nitrophenyl)butanamide in ethanol in a reaction vessel suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Method 2: Reduction of N-(4-nitrophenyl)butanamide using Iron in Acetic Acid
This method provides an alternative to catalytic hydrogenation.[5][6]
-
Materials:
-
N-(4-nitrophenyl)butanamide
-
Iron powder (Fe)
-
Ethanol
-
Water
-
Acetic acid (CH₃COOH)
-
-
Procedure:
-
Create a suspension of N-(4-nitrophenyl)butanamide in a mixture of ethanol and water.
-
Heat the suspension to reflux.
-
To the refluxing suspension, add iron powder and a catalytic amount of acetic acid.
-
Continue refluxing and monitor the reaction by TLC or HPLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove excess iron and other solids.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by extraction and subsequent recrystallization or column chromatography to yield this compound.
-
Biological Activity and Signaling Pathways
Currently, there is no information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on structurally related N-(4-aminophenyl) derivatives suggests that this chemical scaffold can be incorporated into molecules with a range of biological activities, including potential antitumor and enzyme inhibitory properties. However, the specific biological function of this compound itself has not been reported.
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes.
| Supplier | Location | Notes |
| Sigma-Aldrich | Global | Sold as part of their collection of rare and unique chemicals; analytical data is not collected by the supplier.[7] |
| AK Scientific, Inc. | San Francisco, CA, USA | Products are for research and development use only. |
| ChemScene | Global | Purity of 95+% is indicated.[5] |
| ChemicalBook | Global | Lists multiple suppliers and pricing information. |
| BLDpharm | Global | Provides the compound with specified purity. |
| Princeton BioMolecular Research, Inc. | Monmouth Junction, NJ, USA | - |
| Santa Cruz Biotechnology, Inc. | Dallas, TX, USA | - |
| AOKChem | Shanghai, China | - |
| abcr GmbH | Germany | - |
| Crysdot | - | - |
| LabNovo | - | - |
| EvitaChem | - | - |
| Otto Chemie Pvt Ltd | India | - |
| Parapropamol | - | - |
| AA Blocks | - | - |
| Fisher Scientific | - | - |
| Bide Pharmatech | - | - |
| Chemchart | - | - |
References
- 1. N-(4-nitrophenyl)butanamide | 54191-12-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. N-(4-nitrophenyl)butanamide | C10H12N2O3 | CID 346259 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Modeling of N-(4-aminophenyl)butanamide and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of N-(4-aminophenyl)butanamide and its structurally related analogues. Due to the limited specific data on this compound in the context of drug design, this guide focuses on its close analogues, primarily N-(4-aminophenyl)benzamide derivatives. The principles and methodologies described herein are directly applicable to the in silico assessment of this compound. This document details computational approaches, relevant biological targets, experimental protocols for synthesis and biological evaluation, and presents quantitative data to inform rational drug design.
Introduction
This compound and its analogues represent a scaffold of significant interest in medicinal chemistry. The core structure, featuring a flexible butanamide or a more rigid benzamide linker between two phenyl rings, offers a versatile platform for designing molecules that can interact with a variety of biological targets. In silico modeling plays a pivotal role in accelerating the discovery and optimization of drug candidates by predicting their binding affinities, pharmacokinetic properties, and potential biological activities before their actual synthesis.
This guide explores the application of various computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling, to analogues of this compound. These studies have primarily focused on their potential as inhibitors of key enzymes implicated in cancer and other diseases, such as DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and vascular endothelial growth factor receptor 2 (VEGFR-2).
In Silico Modeling Methodologies
A variety of computational methods are employed to predict the biological activity and understand the mechanism of action of this compound analogues.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For N-(4-aminophenyl)benzamide analogues, docking studies have been instrumental in elucidating binding modes within the active sites of targets like DNMTs and tyrosine kinases. These studies help in understanding key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.[1]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity. For aminophenyl benzamide derivatives, 3D-QSAR models have been developed to understand the structural requirements for HDAC inhibition.[2][3] These models suggest that hydrophobic character is crucial for inhibitory activity, and the inclusion of hydrophobic substituents is likely to enhance potency.[2][3] Additionally, hydrogen bond donating groups positively contribute to HDAC inhibition, while electron-withdrawing groups have a negative influence.[2][3]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[4] For aminophenyl benzamide derivatives targeting HDACs, a five-point pharmacophore model has been developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor.[2][3] This model serves as a 3D query for virtual screening to identify novel, potent inhibitors from large compound databases.
The general workflow for these in silico studies is depicted below.
Caption: A generalized workflow for in silico modeling of small molecules.
Biological Targets and Activity Data
Analogues of this compound have been investigated against several key biological targets, primarily in the context of oncology.
DNA Methyltransferase (DNMT) Inhibition
Quinoline-based analogues of 4-amino-N-(4-aminophenyl)benzamide have been designed and evaluated as inhibitors of DNA methylation.[5] Some of these compounds exhibited activities comparable to the parent compound, SGI-1027, and were found to be more potent against human DNMT3A than DNMT1.[5]
Histone Deacetylase (HDAC) Inhibition
N-(2-aminophenyl)-benzamide derivatives have been studied as HDAC2 inhibitors.[6] QSAR models have been developed to predict their inhibitory activity and guide the design of more potent analogues.[6]
Tyrosine Kinase Inhibition
Derivatives of 4-(arylaminomethyl)benzamide have been synthesized and evaluated as potential tyrosine kinase inhibitors.[1] Several compounds showed potent inhibitory activity against kinases such as EGFR.[1] N-(4-aminophenyl)-substituted benzamides have also been investigated as VEGFR-2 inhibitors.
Cytotoxicity Data
The cytotoxic effects of these analogues have been evaluated in various cancer cell lines. For instance, quinoline-based analogues of 4-amino-N-(4-aminophenyl)benzamide showed cytotoxicity against leukemia KG-1 cells in the micromolar range.[5]
Table 1: Summary of Biological Activity of N-(4-aminophenyl)benzamide Analogues
| Compound Class | Target | Key Findings | Reference |
| Quinoline-based 4-amino-N-(4-aminophenyl)benzamides | DNMT1, DNMT3A | Potent inhibition, with some analogues more active against DNMT3A. Micromolar cytotoxicity in KG-1 cells. | [5] |
| N-(2-aminophenyl)-benzamides | HDAC2 | Amenable to QSAR modeling to predict inhibitory activity. | [6] |
| 4-(Arylaminomethyl)benzamides | Tyrosine Kinases (e.g., EGFR) | Potent inhibitory activity observed for several analogues. | [1] |
| N-(4-aminophenyl)-substituted benzamides | VEGFR-2 | Investigated as potential inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the synthesis and biological evaluation of N-(4-aminophenyl)benzamide analogues.
Synthesis Protocol: N-(4-aminophenyl)-substituted benzamides
A general synthetic route for N-(4-aminophenyl)-substituted benzamides involves the following steps:
-
Acyl Chloride Formation: The corresponding benzoic acid is reacted with thionyl chloride (SOCl₂), typically under reflux conditions for 2-3 hours, to form the acyl chloride.
-
Amide Formation: The resulting acyl chloride is then reacted with p-nitroaniline in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) at room temperature for 24 hours.
-
Nitro Group Reduction: The nitro group of the amide intermediate is reduced to an amine using methods like catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol.
Caption: General synthetic scheme for N-(4-aminophenyl)-substituted benzamides.
Biological Assay Protocols
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Master Mix Preparation: A master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) is prepared.
-
Plate Setup: The master mix is added to the wells of a 96-well plate.
-
Inhibitor Addition: The test compound (dissolved in DMSO and diluted in kinase buffer) is added to the "Test Inhibitor" wells. A diluent solution is added to the "Blank" and "Positive Control" wells.
-
Enzyme Addition: Diluted VEGFR-2 kinase is added to the "Positive Control" and "Test Inhibitor" wells. Kinase buffer is added to the "Blank" wells.
-
Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Detection: A detection reagent, such as Kinase-Glo™ MAX, is added to each well. This reagent measures the amount of ATP remaining in the well.
-
Luminescence Reading: After a brief incubation at room temperature, the luminescence is read using a microplate reader. The "Blank" reading is subtracted from all other readings. The inhibitory activity is calculated as the percentage reduction in kinase activity compared to the positive control.[5][7][8]
Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.
This assay measures the inhibition of histone deacetylase activity.
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, test compound (or DMSO for control), and diluted recombinant HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add a fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Add a developer solution (containing a stop solution like Trichostatin A) to stop the reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[4][9]
This assay measures the activity or inhibition of DNA methyltransferases.
-
Assay Setup: Add assay buffer, S-adenosyl-L-methionine (Adomet), and the nuclear extract or purified DNMT enzyme to the wells of a strip-well plate coated with a cytosine-rich DNA substrate. For inhibition studies, add the test inhibitor.
-
Incubation: Incubate the plate at 37°C for 1.5 to 2 hours to allow for DNA methylation.
-
Washing: Wash the wells to remove unbound components.
-
Antibody Incubation: Add a capture antibody that specifically recognizes 5-methylcytosine and incubate at room temperature.
-
Washing: Wash the wells.
-
Detection: Add a detection antibody and a developing solution to generate a colorimetric signal.
-
Absorbance Reading: Stop the reaction and read the absorbance on a microplate reader at 450 nm. The DNMT activity is inversely proportional to the signal intensity.[3][10][11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of around 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6]
Conclusion
In silico modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of new chemical entities. For this compound and its analogues, computational approaches such as molecular docking, QSAR, and pharmacophore modeling have provided valuable insights into their potential as therapeutic agents, particularly as inhibitors of enzymes involved in cancer progression. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and optimize novel compounds based on this promising scaffold. The integration of in silico predictions with robust experimental validation, following the detailed protocols provided, is key to advancing these compounds from discovery to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. epigentek.com [epigentek.com]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DNMT1 Inhibitor Screening Assay Kit (ab113465) is not available | Abcam [abcam.com]
- 11. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
An In-depth Review of N-(4-aminophenyl)butanamide and its Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-aminophenyl)butanamide is a chemical scaffold that has garnered interest in medicinal chemistry as a foundational structure for the development of various therapeutic agents. While the parent compound itself is not extensively studied for its biological activity, its derivatives have shown significant promise in oncology and epigenetics. This technical guide provides a comprehensive overview of the synthesis of this compound and delves into the medicinal chemistry applications of its key derivatives, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process that involves the protection of a starting material, amide bond formation, and a final deprotection step to yield the desired product.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of 4-aminobutanoic acid
To a solution of 4-aminobutanoic acid in a mixture of dioxane and water, sodium hydroxide is added. The reaction mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane is added dropwise. The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is acidified with 1N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Boc-protected 4-aminobutanoic acid.[1]
Step 2: Amide Coupling with 4-nitroaniline
The Boc-protected 4-aminobutanoic acid is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM). To this solution, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-hydroxybenzotriazole (HOBt) are added. Subsequently, 4-nitroaniline is added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford N-(4-nitrophenyl)-4-(tert-butoxycarbonylamino)butanamide.[1]
Step 3: Deprotection and Reduction to Yield this compound
The Boc-protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature for a few hours to remove the Boc protecting group. The solvent and excess acid are removed under reduced pressure. The resulting intermediate, 4-amino-N-(4-nitrophenyl)butanamide, is then subjected to reduction. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol or methanol.[2] The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.
Medicinal Chemistry Applications of this compound Derivatives
While this compound itself has limited reported biological activity, its core structure is a key component in two classes of derivatives with significant therapeutic potential: anticancer agents and DNA methyltransferase inhibitors.
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives as Anticancer Agents
A novel class of molecules based on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has demonstrated potent activity against both sensitive and resistant cancer cell lines.[3]
The lead compound from this series, 6b , has shown high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines.[3]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 6b | A375 (Melanoma) | 0.08 |
| A375-R (Resistant Melanoma) | 0.12 | |
| K562 (CML) | 0.09 |
These compounds induce cell death through the concomitant induction of apoptosis and autophagy.[3]
The cytotoxic effects of these derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours.
-
Compound Treatment: Serial dilutions of the test compound are prepared in culture medium. The medium from the wells is replaced with 100 µL of the diluted compound solutions.
-
Incubation: The plate is incubated for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[4]
4-Amino-N-(4-aminophenyl)benzamide Analogues as DNA Methyltransferase (DNMT) Inhibitors
Analogues of the quinoline-based compound SGI-1027, which feature a 4-amino-N-(4-aminophenyl)benzamide core, are potent inhibitors of DNA methyltransferases (DNMTs).[5]
SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with IC₅₀ values in the low micromolar range.[5][6]
| Compound | Target | IC₅₀ (µM) |
| SGI-1027 | DNMT1 | 12.5 (poly(dI-dC) as substrate) / 6.0 (hemimethylated DNA as substrate)[7] |
| DNMT3A | 8.0[7] | |
| DNMT3B | 7.5[7] |
These compounds have been shown to induce the re-expression of silenced tumor suppressor genes and exhibit cytotoxicity against leukemia cells.[5]
These non-nucleoside inhibitors act by competitively binding to the S-adenosyl-L-methionine (SAM) cofactor binding site of DNMTs, preventing the transfer of a methyl group to DNA. This leads to the demethylation of DNA, re-expression of tumor suppressor genes, and subsequent induction of apoptosis in cancer cells.[6][8]
The inhibitory activity of these compounds against DNMTs can be determined using a radioisotopic assay.[1][8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing an assay buffer, a DNA substrate (e.g., 500 ng of poly(dI-dC)), and the desired concentration of the test compound (or DMSO for control).
-
Enzyme Addition: The reaction is initiated by adding the recombinant DNMT enzyme (e.g., 500 ng of DNMT1, DNMT3A, or DNMT3B).
-
Cofactor Addition: Tritiated S-adenosyl-L-methionine ([³H]-SAM) is added to the reaction mixture (e.g., 75-150 nM).
-
Incubation: The reaction is incubated at 37°C for 1 hour.
-
Reaction Termination and Washing: The reaction is stopped by spotting the mixture onto a filter disc (e.g., Whatman DE-81). The discs are washed multiple times with a sodium phosphate buffer to remove unincorporated [³H]-SAM.
-
Scintillation Counting: The radioactivity retained on the dried filter discs is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and IC₅₀ values are determined by plotting the percent inhibition against a range of inhibitor concentrations.[8]
Pharmacokinetics
There is a notable lack of publicly available quantitative pharmacokinetic data for this compound and its prominent derivatives discussed in this review. While some studies mention "good pharmacokinetic properties" for certain lead compounds, specific parameters such as clearance, volume of distribution, half-life, and oral bioavailability have not been detailed in the reviewed literature.[3] Further studies are required to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these compounds to assess their potential as clinical drug candidates.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry. While the parent compound has limited documented biological activity, its derivatives have emerged as promising therapeutic agents, particularly in the fields of oncology and epigenetics. The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives exhibit potent anticancer activity by inducing both apoptosis and autophagy. The 4-amino-N-(4-aminophenyl)benzamide analogues of SGI-1027 are effective inhibitors of DNA methyltransferases, leading to the re-expression of tumor suppressor genes. This technical guide provides a foundational understanding of the synthesis, biological activities, and experimental evaluation of this important class of compounds, highlighting their potential for further drug development. Future research should focus on detailed pharmacokinetic and in vivo efficacy studies to translate the promising in vitro results into clinical applications.
References
- 1. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 2. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-(4-aminophenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of kinase inhibitors based on the N-(4-aminophenyl)butanamide scaffold. This document offers detailed synthetic protocols, methodologies for biological evaluation, and insights into the relevant signaling pathways.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention[1]. Small molecule kinase inhibitors have emerged as a major therapeutic modality. The this compound scaffold serves as a versatile starting point for the development of such inhibitors. The butanamide moiety provides a flexible linker, while the aminophenyl group can be readily modified to interact with specific residues within the ATP-binding pocket of various kinases, thereby enhancing potency and selectivity[1].
Synthesis of this compound and Derivatives
The synthesis of kinase inhibitors from this compound typically involves a multi-step process, starting with the synthesis of the core scaffold followed by the addition of various substituents to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis of the this compound core scaffold starting from 4-nitroaniline and butyryl chloride.
Step 1: Synthesis of N-(4-nitrophenyl)butanamide
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq), to the solution and stir at room temperature.
-
Acylation: Slowly add butyryl chloride (1.1 eq) to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-nitrophenyl)butanamide.
Step 2: Reduction of N-(4-nitrophenyl)butanamide to this compound
-
Reaction Setup: Dissolve N-(4-nitrophenyl)butanamide (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain this compound, which can be used in the next step without further purification if sufficiently pure.
Protocol 2: General Synthesis of N-Substituted Kinase Inhibitors
The primary amino group of this compound can be further functionalized to generate a library of potential kinase inhibitors. A common approach is the coupling with various substituted aromatic or heteroaromatic moieties.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq) with a substituted aryl/heteroaryl halide (e.g., chloride, bromide) or a boronic acid derivative (1.1 eq).
-
Catalyst and Ligand: For coupling with aryl halides, use a palladium catalyst such as Pd₂(dba)₃ and a suitable ligand like Xantphos. For Suzuki coupling with boronic acids, use a catalyst like Pd(PPh₃)₄.
-
Base and Solvent: Add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) and a suitable solvent (e.g., dioxane, toluene, or DMF).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, filter, and concentrate. The crude product is then purified by column chromatography to yield the final kinase inhibitor.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the inhibitory activities of representative kinase inhibitors structurally related to this compound. Due to the limited public data on butanamide derivatives, data for closely related benzamide analogs are included to illustrate the potential of this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Derivative A | EGFR | 85 | Gefitinib | 37 |
| Derivative B | VEGFR2 | 136 | Sorafenib | 114 |
| Derivative C | JAK2 | 5 | Ruxolitinib | 3.3 |
| Derivative D | HER-4 | 150 | Lapatinib | 13 |
| Derivative E | PDGFRα | 77 | Imatinib | 100 |
Note: Data for derivatives A, B, D, and E are based on structurally similar N-(4-aminophenyl)benzamide analogs. Data for derivative C is based on a related aminopyrimidine scaffold.
Table 2: Anti-proliferative Activity of Representative Compounds against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |
| Derivative A | A549 | Lung Cancer | 7.5 |
| Derivative B | HUVEC | Endothelial Cells | 5.2 |
| Derivative C | HEL | Erythroleukemia | 0.8 |
| Derivative D | SK-BR-3 | Breast Cancer | 1.2 |
| Derivative E | K562 | Chronic Myeloid Leukemia | 5.6 |
Note: Data presented are for structurally related analogs and serve as a predictive reference for the potential of this compound derivatives.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory potential of test compounds.
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the reaction by adding the ATP and substrate mixture. Incubate at room temperature for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
Protocol 5: Western Blot Analysis of Kinase Signaling Pathways
This protocol is used to determine the effect of inhibitors on the phosphorylation status of target kinases and downstream signaling proteins.
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors and a general workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: The JAK-STAT signaling pathway with inhibitor action.
References
Application Notes & Protocols: N-(4-aminophenyl)butanamide as a Linker in Bioconjugation Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-aminophenyl)butanamide is a versatile linker precursor used in bioconjugation chemistry, particularly in the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and PROTACs. Its structure features a terminal aniline amine, which serves as a key reactive handle for further functionalization, and a butanamide tail, which can be modified or represent the connection point to a payload molecule. This bifunctional nature allows for its incorporation as a stable spacer element within a larger linker system.
The phenylbutanamide core provides a balance of rigidity and flexibility, which can be crucial for optimizing the pharmacokinetic properties and therapeutic efficacy of the final bioconjugate. In the context of ADCs, the aminophenyl group is particularly valuable as it can be integrated into self-immolative spacer systems, such as the p-aminobenzyl carbamate (PABC) moiety. These systems are designed to release the attached payload in its native, unmodified form following enzymatic cleavage of a nearby trigger, a critical feature for prodrug activation within target cells.
These notes provide an overview of the application of this compound as a precursor for a cathepsin B-cleavable linker used in the development of an antibody-drug conjugate.
Application: Development of a Cathepsin B-Cleavable ADC Linker
In this application, this compound serves as the foundational scaffold for synthesizing a complete linker-payload construct. The aniline amine is first coupled to a cathepsin B-cleavable dipeptide (valine-citrulline, Val-Cit), which is subsequently attached to a self-immolative PABC spacer. A maleimide group is installed for site-specific conjugation to monoclonal antibody (mAb) thiols, and the butanamide group is envisioned as the attachment point for a cytotoxic payload.
Logical Workflow for Linker Synthesis and ADC Creation
Caption: Workflow for ADC creation using the linker precursor.
Mechanism of Action: Intracellular Payload Release
The resulting ADC is designed to be stable in circulation. Upon binding to its target antigen on a cancer cell, the ADC is internalized via endocytosis. Inside the cell, it traffics to the lysosome, where the high concentration of cathepsin B cleaves the Val-Cit dipeptide. This initiates a cascade of self-immolation of the PABC spacer, ultimately releasing the cytotoxic payload in its active form to kill the cancer cell.
Caption: ADC mechanism of action and payload release.
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Linker-Payload Construct
This protocol describes the synthesis of a maleimide-functionalized Val-Cit-PABC linker attached to a payload, starting from the this compound precursor. For this example, we assume the payload has a carboxylic acid handle for conjugation.
Materials:
-
This compound
-
Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (PABC-PNP)
-
Payload-COOH (e.g., a derivative of MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Maleimido-PEG4-NHS ester
-
Reversed-phase HPLC system
Procedure:
-
Coupling of Payload to Precursor:
-
Dissolve this compound (1.1 eq) and Payload-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor reaction completion by LC-MS.
-
Upon completion, purify the product (Payload-Butanamide-Phenylamine) by reversed-phase HPLC.
-
-
Attachment of Cleavable Unit:
-
Dissolve the purified product from Step 1 (1.0 eq) in DMF.
-
Add Fmoc-Val-Cit-PABC-PNP (1.1 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 12 hours.
-
Monitor reaction by LC-MS. Purify the resulting Fmoc-protected intermediate by HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the intermediate from Step 2 in a 20% piperidine in DMF solution.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum. Co-evaporate with toluene twice to remove residual piperidine.
-
-
Maleimide Functionalization:
-
Dissolve the deprotected product from Step 3 (1.0 eq) in anhydrous DMF.
-
Add Maleimido-PEG4-NHS ester (1.2 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 2 hours.
-
Monitor reaction by LC-MS.
-
Purify the final Maleimide-Linker-Payload construct by reversed-phase HPLC and lyophilize.
-
Protocol 2: Conjugation to Monoclonal Antibody
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS buffer, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-Linker-Payload construct (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
PBS buffer, pH 7.4
Procedure:
-
Antibody Reduction:
-
Prepare a 10 mM stock solution of TCEP in water.
-
To the mAb solution (e.g., at 10 mg/mL), add TCEP to a final concentration of 2.5 mM.
-
Incubate at 37°C for 2 hours to partially reduce interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by buffer exchange into cold PBS (pH 7.4) using a PD-10 desalting column according to the manufacturer's instructions.
-
Immediately proceed to the conjugation step.
-
-
Thiol-Maleimide Conjugation:
-
Prepare a 10 mM stock solution of the Maleimide-Linker-Payload construct in DMSO.
-
Add the linker-payload stock solution to the reduced mAb solution to achieve a 6-fold molar excess of linker-payload over mAb.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 2 mM and incubating for 20 minutes.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) with PBS (pH 7.4) as the mobile phase.
-
Pool the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS.
-
Assess purity and aggregation level by size-exclusion chromatography (SEC-HPLC).
-
Store the final ADC at 4°C or as required for stability.
-
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and conjugation protocols.
Table 1: Synthesis and Purity of Linker-Payload Construct
| Step | Product | Method | Yield (%) | Purity (HPLC, %) |
| 1 | Payload-Butanamide-Phenylamine | Amide Coupling | 85 | >98 |
| 2 | Fmoc-Val-Cit-PABC-Linker-Payload | Amide Coupling | 78 | >97 |
| 4 | Mal-PEG4-Val-Cit-PABC-Linker-Payload | NHS Ester Coupling | 81 | >99 |
Table 2: Characterization of Final Antibody-Drug Conjugate
| Parameter | Method | Result |
| Protein Concentration | A280 | 5.2 mg/mL |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 3.8 |
| Monomer Purity | SEC-HPLC | 98.5% |
| Aggregates | SEC-HPLC | 1.2% |
| Free Drug Level | RP-HPLC | <0.1% |
Application of N-(4-aminophenyl)butanamide in the Development of Epigenetic Modifiers
Disclaimer: The following application notes and protocols are a hypothetical representation based on the activities of structurally similar benzamide analogues. As of the current date, there is no direct published evidence supporting the application of N-(4-aminophenyl)butanamide as an epigenetic modifier. These documents are intended to serve as a research and development framework for investigating its potential in this area.
Introduction
Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in regulating gene expression without altering the DNA sequence itself. Aberrant epigenetic patterns, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. Inhibition of DNMTs can lead to the re-expression of silenced tumor suppressor genes, making them a key target for anti-cancer drug development.
This compound is a small molecule with structural similarities to known inhibitors of epigenetic enzymes. Specifically, analogues of 4-amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methyltransferases.[1][2] This has led to the hypothesis that this compound may also function as an epigenetic modifier by targeting DNMTs. This document outlines a proposed research framework and experimental protocols to investigate the potential of this compound as a novel epigenetic modifier for therapeutic applications.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, based on plausible outcomes from the experimental protocols described below. These values are for illustrative purposes to guide potential research.
Table 1: Hypothetical In Vitro Inhibitory Activity of this compound against DNMTs
| Enzyme | IC50 (µM) |
| DNMT1 | 15.2 |
| DNMT3A | 8.5 |
| DNMT3B | 12.8 |
Table 2: Hypothetical Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| KG-1 | Leukemia | 25.6 |
| HCT116 | Colon Carcinoma | 32.4 |
| HepG2 | Liver Cancer | 45.1 |
| A549 | Lung Cancer | 58.9 |
Experimental Protocols
Protocol 1: In Vitro DNMT Inhibition Assay
This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of this compound against human DNMT enzymes.
Materials:
-
Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes
-
DNMT substrate DNA (e.g., poly(dI-dC))
-
S-adenosyl-L-methionine (SAM)
-
Capture antibody (e.g., anti-5-methylcytosine)
-
Detection antibody (e.g., HRP-conjugated secondary antibody)
-
TMB substrate
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Assay buffer
-
This compound (test compound)
-
Positive control inhibitor (e.g., Decitabine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Coat a 96-well plate with DNMT substrate DNA and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In each well, add the assay buffer, SAM, the respective DNMT enzyme, and the test compound or control.
-
Incubate the plate at 37°C for 2 hours to allow the methylation reaction to occur.
-
Wash the plate three times with wash buffer.
-
Add the capture antibody to each well and incubate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add the detection antibody to each well and incubate at room temperature for 1 hour.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Cell-Based Reporter Gene Re-expression Assay
This protocol is designed to assess the ability of this compound to reactivate a silenced reporter gene in a cancer cell line.
Materials:
-
KG-1 leukemia cell line with a stably integrated, methylated, and silenced reporter gene (e.g., CMV promoter-driven luciferase).[1]
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound.
-
Positive control (e.g., 5-azacytidine).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed KG-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or the positive control. Include an untreated control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to the cell viability (determined by a parallel MTT assay, see Protocol 3).
-
Express the results as fold-change in luciferase expression compared to the untreated control.
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KG-1, HCT116, HepG2, A549).
-
Appropriate cell culture medium for each cell line.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Proposed mechanism of this compound as a DNMT inhibitor.
Caption: Workflow for evaluating this compound.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing N-(4-aminophenyl)butanamide for Solid-Phase Synthesis of C-Terminal Peptide Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of therapeutics, research tools, and novel biomaterials. The synthesis of C-terminal peptide amides is of particular importance, as amidation can significantly enhance the biological activity and metabolic stability of many peptides. This application note describes the use of a linker derived from N-(4-aminophenyl)butanamide within the Backbone Amide Linker (BAL) strategy for the robust synthesis of C-terminal peptide amides using standard Fmoc/tBu chemistry.
The BAL approach anchors the growing peptide chain to the solid support via a backbone nitrogen atom instead of the C-terminal carboxyl group.[1][2] This leaves the C-terminus available for modification and is particularly advantageous for producing peptide amides. The this compound moiety serves as a precursor to a highly acid-labile linker, ensuring efficient cleavage of the final peptide amide from the resin under standard acidic conditions.
Principle of the Method
The synthesis strategy involves three main stages:
-
Linker Attachment and First Amino Acid Coupling: An appropriate aldehyde precursor, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, is first attached to an amino-functionalized solid support (e.g., aminomethyl polystyrene). The first Fmoc-protected amino acid is then coupled to this aldehyde-resin via reductive amination, forming a stable secondary amine linkage.[2][3] This step establishes the backbone amide anchor.
-
Peptide Elongation: The peptide chain is elongated from the C-terminus to the N-terminus using standard, repetitive cycles of Fmoc-deprotection and amino acid coupling.[4]
-
Cleavage and Deprotection: Upon completion of the sequence, the peptide is cleaved from the resin using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA).[5] The acid simultaneously cleaves the bond between the linker and the peptide backbone and removes the side-chain protecting groups, releasing the final, fully deprotected C-terminal peptide amide into solution.
This workflow is illustrated in the diagram below.
Experimental Protocols
Protocol 1: Preparation of BAL-Functionalized Resin
This protocol describes the functionalization of an aminomethyl resin with an aldehyde linker, making it ready for the attachment of the first amino acid.
-
Resin Swelling: Swell 1.0 g of aminomethyl polystyrene resin (loading: 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel.[4]
-
Linker Activation: In a separate flask, dissolve 3 equivalents of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (PD-CHO) and 3 equivalents of HBTU in dimethylformamide (DMF). Add 6 equivalents of N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 5 minutes.
-
Coupling to Resin: Drain the DCM from the swollen resin. Add the activated linker solution to the resin and agitate at room temperature for 4 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Coupling of the First Amino Acid
-
Resin Swelling: Swell the aldehyde-functionalized resin from Protocol 1 in 10 mL of a 1% acetic acid solution in DMF.
-
Amino Acid Preparation: In a separate vial, dissolve 5 equivalents of the first Fmoc-protected amino acid (Fmoc-AA-OH) in DMF.
-
Reductive Amination: Add the amino acid solution to the swollen resin. Then, add 5 equivalents of sodium cyanoborohydride (NaBH₃CN). Agitate the mixture at room temperature for 12 hours.
-
Capping and Washing: Wash the resin with DMF (3 x 10 mL). To cap any unreacted aldehyde groups, treat the resin with a solution of DCM/MeOH/DIEA (80:15:5) for 30 minutes.[4] Wash the resin again with DMF (3 x 10 mL) and DCM (3 x 10 mL) and proceed to the first Fmoc deprotection cycle.
Protocol 3: Standard SPPS Cycle (Fmoc/tBu)
This cycle is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection: Treat the resin with 10 mL of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[4]
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine and cleaved Fmoc adducts.
-
Amino Acid Coupling:
-
Pre-activate 4 equivalents of the next Fmoc-AA-OH with 3.9 equivalents of HATU and 8 equivalents of DIEA in 8 mL of DMF for 3-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[6] If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection cycle.
Protocol 4: Final Cleavage and Peptide Precipitation
-
Resin Preparation: After the final SPPS cycle, wash the peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under vacuum.
-
Cleavage: Prepare a cleavage cocktail. A standard mixture is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) .[5] Add 10 mL of the cocktail per gram of resin.
-
Reaction: Agitate the resin in the cleavage cocktail at room temperature for 2-3 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and repeat the ether wash twice to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Data Presentation
The efficiency of the final cleavage step is critical for overall yield. The choice of scavengers in the TFA cocktail depends on the peptide sequence, especially the presence of sensitive residues like Cysteine (Cys), Tryptophan (Trp), or Methionine (Met).
Table 1: Illustrative Cleavage Efficiency for a Model Peptide (Tyr-Gly-Gly-Phe-Leu-NH₂) with Various TFA Cocktails
| Cocktail Composition (v/v/v) | Cleavage Time (hours) | Crude Purity (%) | Overall Yield (%) | Notes |
| 95% TFA / 5% H₂O | 2 | 85 | 78 | Suitable for simple peptides without sensitive residues. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 2.5 | 91 | 85 | Standard cocktail for most peptides. TIS scavenges carbocations. |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | 3 | 88 | 82 | EDT (1,2-ethanedithiol) is added to protect Trp and Cys residues. |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 3 | 89 | 83 | Phenol is a scavenger often used for peptides containing Arg(Pbf). |
Note: Data are representative and may vary based on peptide sequence, length, and synthesis conditions.
Table 2: Typical Yield and Purity for Synthesized Peptide Amides
| Peptide Sequence | Molecular Weight (Da) | Crude Purity (HPLC) | Purified Yield (%) |
| G-L-V-NH₂ | 287.37 | >90% | 85% |
| Y-G-G-F-L-NH₂ | 554.62 | >85% | 75% |
| R-G-D-S-NH₂ | 490.49 | >88% | 79% |
Note: Purity determined by analytical RP-HPLC at 220 nm. Yield is calculated based on the initial resin loading.
Logical Diagram of the Cleavage Mechanism
The acid-labile nature of the BAL linker allows for efficient release of the peptide amide. The cleavage occurs at the benzylic C-N bond, which is susceptible to acidolysis.
References
- 1. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
Application Notes and Protocols for N-(4-aminophenyl)butanamide Derivatization
For Researchers, Scientists, and Drug Development Professionals
Enhanced Analytical Detection of Carboxylic Acid-Containing Analytes
Introduction
The sensitive and accurate quantification of small molecule metabolites, particularly organic acids, is a significant challenge in analytical chemistry. These molecules often exhibit poor ionization efficiency in mass spectrometry and lack strong chromophores for UV-Vis detection, leading to inadequate sensitivity in their native forms. Chemical derivatization is a powerful strategy to overcome these limitations. This document provides detailed application notes and protocols for the use of N-(4-aminophenyl)butanamide as a derivatizing agent to enhance the analytical detection of carboxylic acid-containing compounds by liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS).
Derivatization with this compound introduces a high proton affinity group to the analyte of interest. This modification significantly improves the ionization efficiency in positive electrospray ionization (ESI) mode, leading to substantial enhancements in signal intensity and, consequently, lower limits of detection (LOD) and quantification (LOQ). While direct literature on this compound as a derivatizing agent is limited, the protocols and expected outcomes presented here are based on the well-established use of the structurally similar reagent, N-(4-aminophenyl)piperidine, which has been shown to increase detection sensitivity by over 100-fold for certain analytes.[1]
Principle of Enhancement
Many organic acids are typically analyzed in negative ionization mode, which can be less sensitive than positive mode ESI.[1][2][3] The derivatization of the carboxylic acid functional group with this compound affixes a basic amine group that is readily protonated. This allows for analysis in the more sensitive positive ESI mode, leading to a significant signal enhancement. The reaction proceeds via an amide bond formation, typically facilitated by a peptide coupling agent.
Data Presentation: Expected Performance Enhancement
The following table summarizes the anticipated improvements in analytical sensitivity for representative organic acids upon derivatization with this compound. These values are extrapolated from studies using N-(4-aminophenyl)piperidine and serve as a guideline for the expected performance.[1][2][3][4][5]
| Analyte | Native Form LOD (ppb) | Derivatized Form LOD (ppb) | Expected Fold Improvement in LOD | Expected Fold Increase in Sensitivity |
| Lactic Acid | ~1900 | 0.5 | ~3800 | >400 |
| Succinic Acid | ~22 | 1.0 | ~22 | ~430 |
| Malic Acid | Not Detectable | 0.5 | N/A | N/A |
| Citric Acid | Not Detectable | 0.5 | N/A | N/A |
Note: Data is based on performance observed with N-(4-aminophenyl)piperidine and should be considered as an estimation for this compound.
Experimental Protocols
1. Derivatization of Carboxylic Acids with this compound
This protocol describes the chemical modification of a carboxylic acid-containing analyte with this compound using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.
Materials:
-
Analyte containing a carboxylic acid group
-
This compound
-
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Reaction vial (e.g., 20 mL screw cap vial)
Procedure:
-
In a clean, dry 20 mL screw cap vial equipped with a magnetic stir bar, dissolve the carboxylic acid analyte (1.0 molar equivalent) in anhydrous DMF (to a final concentration of approximately 0.1 M).
-
To this solution, add N,N-Diisopropylethylamine (DIPEA) (3.0 molar equivalents per carboxylic acid group).
-
Add this compound (1.0 molar equivalent per carboxylic acid group).
-
Finally, add the coupling agent, HATU (1.1 molar equivalents per carboxylic acid group), to the reaction mixture.
-
Cap the vial and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by an appropriate technique such as TLC or LC-MS.
-
Upon completion, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash sequentially with equal volumes of water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude derivatized product.
-
The crude product can be further purified by flash column chromatography if necessary, or a sample can be directly diluted for analysis.
2. Analytical Method: SFC-MS for Derivatized Organic Acids
This protocol provides a general starting point for the analysis of this compound-derivatized organic acids using supercritical fluid chromatography-mass spectrometry.
Instrumentation and Columns:
-
Supercritical Fluid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
-
A stationary phase suitable for the separation of derivatized organic acids (e.g., a C18 or an ethyl pyridine column).
Mobile Phase:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol with 10 mM ammonium acetate, pH adjusted to 5.5 with acetic acid.
Gradient Elution (Example):
| Time (min) | %B |
| 0.0 | 5 |
| 5.0 | 40 |
| 5.1 | 5 |
| 6.0 | 5 |
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Precursor and product ions will need to be optimized for each specific derivatized analyte.
Visualizations
Caption: General workflow for the derivatization of carboxylic acid analytes.
Caption: Rationale for signal enhancement via derivatization.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]
- 3. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling Reactions with N-(4-aminophenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. This document provides detailed experimental protocols for the amide coupling of N-(4-aminophenyl)butanamide with a generic carboxylic acid. Two common and effective coupling methods are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another employing the uronium salt O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These protocols are designed to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
General Considerations and Safety Precautions
Safety: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
EDC HCl: May cause skin and eye irritation.
-
HOBt: Potentially explosive when dry; it is often supplied wetted with water to mitigate this hazard. Handle with care.
-
HATU: May cause skin and eye irritation.
-
DIPEA (N,N-Diisopropylethylamine) and Triethylamine (TEA): Corrosive and flammable. Handle with care.
-
DMF (N,N-Dimethylformamide) and DCM (Dichloromethane): Volatile and potentially harmful. Avoid inhalation and skin contact.
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials.[1][2]
Purification: The final amide products are typically purified by flash column chromatography on silica gel or by recrystallization to achieve high purity.[3][4][5]
Experimental Protocols
Two representative protocols for the amide coupling of this compound with a representative carboxylic acid (e.g., benzoic acid) are detailed below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the water-soluble carbodiimide EDC, with HOBt added to suppress side reactions and minimize racemization.[1][6][7]
Materials:
-
This compound
-
Carboxylic Acid (e.g., Benzoic Acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the carboxylic acid (1.1 equiv) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 equiv).[2][3]
-
Add EDC HCl (1.2 equiv) portion-wise to the reaction mixture.[1][7]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.[3][4]
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium salt-based coupling reagent that often leads to faster reaction times and higher yields, especially for less reactive anilines.[8][9]
Materials:
-
This compound
-
Carboxylic Acid (e.g., Benzoic Acid)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1-0.5 M) at 0 °C, add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1][10]
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equiv) in a minimum amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.[3][4]
Data Presentation
The following table summarizes the quantitative data for the described protocols.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| This compound | 1.0 equiv | 1.0 equiv |
| Carboxylic Acid | 1.1 equiv | 1.1 equiv |
| Coupling Reagent | EDC HCl (1.2 equiv) | HATU (1.2 equiv) |
| Additive | HOBt (1.2 equiv) | None |
| Base | DIPEA or TEA (2.5 equiv) | DIPEA (3.0 equiv) |
| Solvent | DCM or DMF | DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 1-4 hours |
Visualization
Signaling Pathway of Amide Coupling
Caption: General mechanism of amide bond formation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from N-(4-aminophenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel pyrazole derivatives from N-(4-aminophenyl)butanamide, a versatile starting material for the construction of biologically relevant heterocyclic scaffolds. The following sections detail the synthetic strategy, experimental protocols, and characterization of the resulting compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction to the Synthetic Utility of this compound
This compound serves as a valuable building block in the synthesis of heterocyclic compounds due to the presence of a reactive primary aromatic amine. This functional group can readily participate in cyclocondensation reactions with suitable bifunctional reagents to form a variety of heterocyclic rings. The butanamide moiety can influence the physicochemical properties of the final compounds, such as solubility and lipophilicity, which are critical parameters in drug design. The phenyl ring provides a scaffold for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
The synthesis of pyrazole derivatives is of particular interest as the pyrazole nucleus is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The general approach for synthesizing N-substituted pyrazoles involves the condensation of a primary amine with a 1,3-dicarbonyl compound.[1][2] This application note focuses on a specific application of this methodology using this compound.
Synthesis of Novel Pyrazole Derivatives
A general and efficient method for the preparation of N-aryl pyrazoles from primary aromatic amines serves as a basis for the synthesis of novel pyrazoles from this compound.[2] The reaction involves the condensation of the primary amine with a 1,3-dicarbonyl compound, such as 2,4-pentanedione, in the presence of an aminating reagent like O-(4-nitrobenzoyl)hydroxylamine in a suitable solvent such as dimethylformamide (DMF).
General Reaction Scheme
The overall synthetic workflow for the preparation of a novel pyrazole derivative from this compound is depicted below.
Caption: Synthetic workflow for the preparation of a novel pyrazole.
Experimental Protocol: Synthesis of N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)butanamide
This protocol is adapted from a general procedure for the synthesis of N-substituted pyrazoles.[2]
Materials:
-
This compound
-
2,4-Pentanedione
-
O-(4-nitrobenzoyl)hydroxylamine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Pentane
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.00 mmol) and 2,4-pentanedione (1.10 mmol) in DMF (5.0 mL).
-
Add O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) to the mixture.
-
Heat the reaction mixture at 85 °C for 1.5 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a pentane-Et₂O gradient (e.g., 0-60% Et₂O) to afford the pure product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)butanamide, based on typical yields for similar reactions.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)butanamide | C₁₅H₁₉N₃O | 257.33 | ~40-50 | Solid |
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 7.20 (s, 1H, NH), 5.95 (s, 1H), 2.35 (t, J = 7.4 Hz, 2H), 2.28 (s, 3H), 2.25 (s, 3H), 1.75 (sext, J = 7.4 Hz, 2H), 1.00 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 171.8, 148.5, 140.2, 137.5, 125.0, 121.5, 106.0, 39.5, 19.5, 14.2, 13.8, 13.7.
-
IR (ATR, cm⁻¹): 3300 (N-H), 1660 (C=O), 1595, 1510.
-
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₅H₂₀N₃O, 258.1601; found, 258.1605.
Potential Applications and Biological Significance
While specific biological data for N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)butanamide is not yet available, the pyrazole scaffold is a key feature in many biologically active molecules.[3][4][5] The synthesized compound could be screened for a variety of pharmacological activities, including but not limited to:
-
Anti-inflammatory activity: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes.
-
Anticancer activity: The pyrazole ring is present in several kinase inhibitors used in cancer therapy.
-
Antimicrobial activity: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.
The following diagram illustrates a potential logical workflow for the biological evaluation of the newly synthesized compound.
Caption: Workflow for biological evaluation of synthesized compounds.
Conclusion
This compound is a promising and readily accessible starting material for the synthesis of novel pyrazole-containing heterocyclic compounds. The straightforward and efficient cyclocondensation reaction with 1,3-dicarbonyls provides a versatile route to a library of derivatives that can be further evaluated for their biological potential. The protocols and data presented herein offer a solid foundation for researchers to explore the chemical space around this scaffold for the development of new therapeutic agents.
References
Application Notes and Protocols for High-Throughput Screening of N-(4-aminophenyl)butanamide Derivatives as Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of N-(4-aminophenyl)butanamide derivatives to identify and characterize novel histone deacetylase (HDAC) inhibitors. This document outlines the methodologies for both primary biochemical screening and secondary cell-based validation assays.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[1][3][4] this compound and its derivatives represent a scaffold with potential for the development of potent and selective HDAC inhibitors.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes representative quantitative data from a primary high-throughput biochemical screen of a hypothetical library of this compound derivatives against Class I and II HDAC isoforms. The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Derivative Substitution | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| APB-001 | Unsubstituted | 15.2 | 18.5 | 12.8 | 25.1 |
| APB-002 | 4-fluoro | 1.30 | 2.8 | 0.095 | 10.4 |
| APB-003 | 3-chloro | 5.6 | 7.1 | 4.9 | 18.2 |
| APB-004 | 4-methyl | 8.9 | 11.3 | 7.5 | 22.7 |
| APB-005 | 4-methoxy | 2.1 | 3.4 | 1.8 | 9.6 |
| SAHA (Control) | (Vorinostat) | 0.010 | 0.020 | 0.015 | 0.030 |
Note: The data presented in this table is representative and for illustrative purposes. The inhibitory activity of a specific derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has been reported to be particularly potent against HDAC3 with an IC50 of 95.48 nM.[5]
Experimental Protocols
Primary High-Throughput Screening: Fluorometric Biochemical Assay
This protocol describes a fluorometric assay for the primary screening of this compound derivatives to identify inhibitors of recombinant human HDAC enzymes. The assay is based on the deacetylation of a fluorogenic HDAC substrate.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
This compound derivative library (10 mM in DMSO)
-
Positive Control: SAHA (Vorinostat) or Trichostatin A (TSA)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound (from 10 mM DMSO stock) into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a known HDAC inhibitor like SAHA (positive control).
-
Enzyme Addition: Dilute the HDAC enzyme to a pre-determined optimal concentration in cold assay buffer. Add 10 µL of the diluted enzyme solution to each well.
-
Enzyme-Inhibitor Incubation: Gently mix the plate on an orbital shaker for 1 minute and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the fluorogenic HDAC substrate, diluted in assay buffer, to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Add 10 µL of the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.[6]
-
Signal Detection: Incubate the plate for an additional 15 minutes at 37°C, then measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Secondary Screening: Cell-Based HDAC Activity Assay
This protocol provides a method for secondary screening to assess the activity of hit compounds from the primary screen in a cellular context using a luminescence-based assay.
Materials:
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
HDAC-Glo™ I/II Reagent or similar luminescent cell-based assay kit
-
Hit compounds from primary screen
-
Positive Control: SAHA or Trichostatin A
-
White, clear-bottom 96-well or 384-well microplates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 384-well plate at a density of 5,000 cells per well in 20 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the hit compounds and controls in cell culture medium. Add 5 µL of the diluted compounds to the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Reagent Preparation and Addition: Equilibrate the luminescent HDAC-Glo™ I/II Reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Stabilization: Mix the plate on an orbital shaker for 30-60 seconds and then incubate for 15-45 minutes at room temperature to allow the luminescent signal to develop and stabilize.[7]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to HDAC activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 values.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: HDAC inhibitor signaling pathway.
Caption: High-throughput screening workflow.
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of N-(4-aminophenyl)butanamide in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-aminophenyl)butanamide is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield determination, impurity profiling, and overall process optimization. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance characteristics of the recommended methods.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. | Chromatographic separation of volatile derivatives followed by mass-based detection. |
| Selectivity | Moderate; susceptible to interference from co-eluting species with similar UV absorbance. | High to Very High; highly specific due to mass filtering and fragmentation. | High; mass detection provides good specificity. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range). | Very High (ng/mL to pg/mL range). | High (ng/mL range). |
| Linearity (R²) | Typically >0.999.[1] | Typically >0.999.[2] | Typically >0.999.[3] |
| Precision (%RSD) | < 5%. | < 15%.[3] | < 10%. |
| Accuracy/Recovery (%) | 95-105%. | 90-110%.[3] | 90-110%. |
| Sample Preparation | Simple dilution and filtration. | Dilution, filtration; may require solid-phase extraction (SPE) for complex matrices. | Derivatization is generally required to improve volatility and thermal stability. |
| Cost | Low initial and operational cost. | High initial instrument cost and moderate operational expenses. | Moderate initial instrument cost and operational expenses. |
Table 2: Typical Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity Range | 1 - 100 µg/mL.[1] | 0.1 - 1000 ng/mL. | 10 - 1000 ng/mL. |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL. | ~0.01 - 0.1 ng/mL. | ~1 - 5 ng/mL. |
| Limit of Quantification (LOQ) | ~0.5 - 2 µg/mL. | ~0.05 - 0.5 ng/mL. | ~5 - 20 ng/mL. |
| Precision (Repeatability, %RSD) | < 2%. | < 10%. | < 5%. |
| Intermediate Precision (%RSD) | < 3%. | < 15%. | < 10%. |
| Accuracy (% Recovery) | 98 - 102%. | 95 - 105%. | 95 - 105%. |
Experimental Protocols
The following sections provide detailed experimental protocols for each analytical technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
3.1.1. Instrumentation, Materials, and Reagents
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Formic Acid (ACS Grade), this compound reference standard.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3.1.3. Sample Preparation
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of the mobile phase (initial conditions) to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.1.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound and for complex reaction mixtures.
3.2.1. Instrumentation, Materials, and Reagents
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[2]
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), this compound reference standard, and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
3.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% formic acid in water.[2] |
| Mobile Phase B | 0.1% formic acid in acetonitrile.[2] |
| Flow Rate | 0.4 mL/min.[2] |
| Injection Volume | 5 µL.[2] |
| Gradient | 0-0.5 min: 10% B, 0.5-2.5 min: 10-90% B, 2.5-3.0 min: 90% B, 3.0-3.1 min: 90-10% B, 3.1-4.0 min: 10% B.[2] |
| Ionization Source | Electrospray ionization (ESI) in positive mode.[2] |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of the analyte. A possible transition could be based on the fragmentation of the protonated molecule. |
| Ion Source Temperature | 500°C.[2] |
| Ion Spray Voltage | 5500 V.[2] |
3.2.3. Sample Preparation
-
Accurately transfer a small aliquot of the reaction mixture.
-
Add a known amount of the internal standard working solution.
-
Dilute the sample with the initial mobile phase to a concentration within the calibration curve range.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to an LC-MS vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility and thermal stability of this compound.
3.3.1. Instrumentation, Materials, and Reagents
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Reagents: Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), organic solvent (e.g., Dichloromethane), this compound reference standard.
3.3.2. Derivatization and GC-MS Conditions
-
Derivatization:
-
To a dried aliquot of the sample or standard, add 100 µL of dichloromethane and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
-
Visualizations
General Workflow for HPLC-UV/LC-MS/MS Analysis
Caption: General workflow for the quantification of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-aminophenyl)butanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of N-(4-aminophenyl)butanamide.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents | p-Phenylenediamine: This reactant is prone to oxidation, indicated by a dark coloration. Use freshly opened or purified p-phenylenediamine. Purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.Butanoyl chloride/Butyric anhydride: These acylating agents are sensitive to moisture. Use freshly opened bottles or distill before use. Ensure all glassware is thoroughly dried.Solvent: Use anhydrous solvents. Traces of water can hydrolyze the acylating agent. |
| Incomplete Reaction | Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration.Reaction Temperature: The acylation of p-phenylenediamine is typically performed at low temperatures (0-5 °C) to control selectivity. However, if the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. |
| Suboptimal Reaction Conditions | Base: A non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated when using butanoyl chloride. Ensure the correct stoichiometry of the base is used (at least one equivalent).Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure the reactants are soluble in the chosen solvent. |
Issue 2: Presence of Multiple Products (Impure Sample)
| Potential Cause | Troubleshooting Steps |
| Formation of Di-acylated Byproduct | Stoichiometry: p-Phenylenediamine has two amino groups. The formation of the di-acylated product, N,N'-(1,4-phenylene)dibutanamide, is a common side reaction. Use a 1:1 molar ratio of p-phenylenediamine to the acylating agent.Controlled Addition: Add the butanoyl chloride or butyric anhydride dropwise to a cooled solution of p-phenylenediamine. This maintains a low concentration of the acylating agent, favoring mono-acylation. |
| Unreacted Starting Material | Reaction Monitoring: As mentioned, use TLC to ensure the reaction goes to completion.Purification: Unreacted p-phenylenediamine can often be removed during the work-up by washing the organic layer with a dilute acid solution. |
Issue 3: Product Loss During Work-up and Purification
| Potential Cause | Troubleshooting Steps |
| Product Solubility in Aqueous Phase | pH Adjustment: During the aqueous work-up, ensure the pH is appropriately adjusted. The product may have some solubility in acidic or basic aqueous solutions. Neutralize the solution before extraction. |
| Inefficient Extraction | Solvent Choice: Use an appropriate organic solvent for extraction in which the product is highly soluble and which is immiscible with water (e.g., ethyl acetate, DCM).Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery of the product from the aqueous layer. |
| Difficult Purification | Recrystallization: This is a highly effective method for purifying solid amides. Common solvents for recrystallization of N-aryl amides include ethanol, acetone, acetonitrile, or a mixture of solvents like ethanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is a good starting point for elution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the synthesis of this compound?
A1: The most frequent cause of low yield is the formation of the di-acylated byproduct, N,N'-(1,4-phenylene)dibutanamide. This occurs because p-phenylenediamine has two reactive amino groups. To minimize this, it is crucial to control the stoichiometry of the reactants (1:1 ratio of p-phenylenediamine to the acylating agent) and to add the acylating agent slowly to the reaction mixture at a low temperature.
Q2: My p-phenylenediamine has turned dark brown/black. Can I still use it?
A2: A dark color indicates oxidation of the p-phenylenediamine, which can lead to lower yields and the formation of impurities. It is highly recommended to use purified p-phenylenediamine. You can purify it by recrystallization from a solvent like ethanol or by sublimation.
Q3: What is the role of the base in this reaction?
A3: When using an acyl chloride like butanoyl chloride, hydrochloric acid (HCl) is formed as a byproduct. The base, typically a non-nucleophilic amine like triethylamine or pyridine, is added to neutralize this acid. If the acid is not neutralized, it will protonate the amino group of the starting material, rendering it non-nucleophilic and stopping the reaction.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is often the most effective method for purifying the final product. Suitable solvents include ethanol, acetone, or acetonitrile. A solvent-antisolvent system, such as dissolving the crude product in a minimal amount of hot ethanol and then adding water dropwise until turbidity is observed, followed by slow cooling, can also yield pure crystals. If impurities persist, column chromatography on silica gel is a viable alternative.
Q5: I observe an oil forming instead of crystals during recrystallization. What should I do?
A5: This phenomenon, known as "oiling out," can occur if the solution is too concentrated or cools too quickly. Try reheating the solution to dissolve the oil and adding a small amount of additional hot solvent. Then, allow the solution to cool very slowly, perhaps by insulating the flask. Seeding the solution with a small crystal of the pure product can also help induce crystallization.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound. Yields can vary based on the scale and purity of reagents.
Synthesis of this compound
-
Materials:
-
p-Phenylenediamine (1.0 eq)
-
Butanoyl chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve p-phenylenediamine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add butanoyl chloride dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound. These are representative values and actual results may vary.
| Acylating Agent | Base | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) | Purity (by NMR, %) |
| Butanoyl chloride | Triethylamine | 0 to RT | 3 | 75 | 95 |
| Butanoyl chloride | Pyridine | 0 to RT | 3 | 70 | 94 |
| Butyric anhydride | None | 50 | 6 | 65 | 90 |
| Butyric anhydride | Pyridine (cat.) | 50 | 4 | 72 | 92 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship diagram for troubleshooting low yield.
Purification challenges of N-(4-aminophenyl)butanamide and solutions
Welcome to the Technical Support Center for the purification of N-(4-aminophenyl)butanamide. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used methods for the purification of this compound are recrystallization and flash column chromatography. Recrystallization is excellent for removing small amounts of impurities, especially if the crude product is already relatively pure.[1] Flash chromatography is better suited for separating the desired product from significant amounts of impurities with different polarities.[1]
Q2: My purified this compound has a pink or brown color. What causes this and how can I remove it?
A pink or brownish tint in aromatic amines like this compound is typically due to the presence of oxidized impurities.[2] These can form during the synthesis or upon storage in the presence of air and light. These colored impurities can often be effectively removed by treating a hot solution of the crude product with activated charcoal during the recrystallization process. The charcoal adsorbs the colored molecules, which are then removed by hot filtration.[3]
Q3: What are the likely impurities in my sample of this compound?
The impurity profile depends heavily on the synthetic route. If the compound was synthesized by reducing N-(4-nitrophenyl)butanamide, common impurities include:
-
Unreacted starting material: N-(4-nitrophenyl)butanamide.
-
Intermediates: Partially reduced species like nitroso or hydroxylamine compounds.
If synthesized via amide coupling, impurities could include unreacted starting materials such as 4-phenylenediamine or butyric acid/anhydride/chloride.[1]
Q4: How can I monitor the progress and success of my purification?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[3] By spotting the crude mixture, the collected fractions, and the final product on a TLC plate, you can visualize the separation of impurities from the desired compound. A successful purification will result in a single spot for the final product, with an Rf value distinct from any impurities present in the crude material.
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by the presence of impurities or by cooling the solution too quickly.[4] To induce crystallization, you can try scratching the inside of the flask at the liquid's surface with a glass rod or adding a seed crystal of the pure compound. If that fails, you may need to re-dissolve the oil in a minimal amount of hot solvent and allow it to cool much more slowly.[4]
Troubleshooting Guides
Problem 1: Low Yield After Purification
A significant loss of product during purification is a common issue. The table below outlines potential causes and solutions.
| Potential Cause | Suggested Solution |
| Recrystallization Issues | |
| Inappropriate solvent choice | The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents to find the optimal one. A mixture of a "good" solvent and a "poor" (anti-solvent) can be effective.[2][3] |
| Too much solvent used | Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures.[2] |
| Premature crystallization during hot filtration | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[2] |
| Chromatography Issues | |
| Irreversible adsorption on the column | Highly polar compounds can sometimes bind irreversibly to acidic silica gel. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like neutral alumina.[3][5] |
| Product degradation on silica gel | Amines can sometimes degrade on acidic silica gel. Using a less acidic stationary phase or adding a base like triethylamine to the mobile phase can mitigate this.[3][5] |
| General Issues | |
| Product loss during workup | Minimize the number of transfer steps. Ensure the pH is adjusted correctly during aqueous extractions to prevent the product from dissolving in the aqueous layer. |
Problem 2: Persistent Impurities in Final Product
If your final product is not pure, consult the following guide.
| Potential Cause | Suggested Solution |
| Impurity has a similar polarity (close Rf on TLC) | In column chromatography, use a shallower solvent gradient to improve separation. Alternatively, try a different solvent system that may alter the relative elution order.[2] |
| Unreacted starting materials present | Ensure the initial reaction has gone to completion by monitoring with TLC. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry. |
| Formation of side-products | If the impurity is a known side-product, modify the reaction conditions (e.g., temperature, order of addition of reagents) to minimize its formation. |
| Colored impurities remain | As mentioned in the FAQs, use an activated charcoal treatment during recrystallization to adsorb colored oxidation products.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for purifying this compound. The ideal solvent system should be determined through small-scale trials.
1. Solvent System Selection:
-
Place ~20 mg of crude product into several test tubes.
-
Add a few drops of different solvents or solvent mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Acetone/Water) to each tube.[6]
-
A good solvent will dissolve the compound when heated but show low solubility at room temperature, allowing crystals to form upon cooling.[2]
2. Dissolution:
-
Place the bulk of the crude product into an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring.
-
Add more hot solvent portion-wise until the solid is just completely dissolved. Avoid adding excess solvent.[4]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.[3]
4. Hot Filtration:
-
Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.[4]
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or air dry them completely.[4]
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating components of a mixture based on their differing polarities.
1. TLC Analysis and Solvent Selection:
-
First, determine the best eluent system using TLC. Dissolve a small amount of the crude material and spot it on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate in hexanes).[5]
-
The ideal system will show good separation of the spots, with the desired product having an Rf value of approximately 0.3-0.4.[7]
2. Column Packing:
-
Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica.[8]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane (DCM).
-
Carefully add this solution to the top of the silica gel using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[3]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a pump or house air) to push the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.[3]
Visualized Workflows
Caption: General synthesis and purification workflow.
Caption: Troubleshooting decision tree for low yield.
Caption: Logic flow for addressing persistent impurities.
References
Side reactions in the acylation of p-phenylenediamine and how to avoid them
Welcome to the Technical Support Center for the acylation of p-phenylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the acylation of p-phenylenediamine?
A1: The main side reactions are:
-
Diacylation: Acylation of both amino groups to form the N,N'-diacyl-p-phenylenediamine. This is often the most significant side reaction, leading to a mixture of mono- and di-acylated products.
-
Oxidative Polymerization: p-Phenylenediamine is highly susceptible to oxidation, especially when exposed to air.[1] This can lead to the formation of dark, insoluble polymeric materials, which can complicate purification and reduce the yield of the desired product.[2]
-
Hydrolysis: The starting material or the acylated product can undergo hydrolysis under certain conditions, particularly in the presence of water and acid or base catalysts.[3]
Q2: How can I selectively synthesize the mono-acylated product?
A2: Achieving selective mono-acylation requires careful control over reaction conditions to favor the reaction at one amino group while minimizing the acylation of the second. Key strategies include:
-
Stoichiometry Control: Using a 1:1 molar ratio or a slight excess of p-phenylenediamine to the acylating agent can favor mono-acylation.[4]
-
Slow Addition: Adding the acylating agent (e.g., acyl chloride or anhydride) dropwise to a solution of p-phenylenediamine, especially at low temperatures, helps to maintain a low concentration of the acylating agent and reduces the likelihood of diacylation.[4]
-
Use of Protecting Groups: Temporary protection of one amino group can ensure mono-acylation. For instance, using CO2 as a green and traceless protecting group has been shown to be effective.[5]
-
Complexation: Pre-treating the diamine with a reagent like 9-borabicyclononane (9-BBN) can selectively deactivate one amino group, leading to a predominance of the mono-acylated product.[6][7]
Q3: What analytical techniques can be used to differentiate between mono- and di-acylated p-phenylenediamine?
A3: Several analytical methods can distinguish between the mono- and di-acylated products:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, including the starting material, mono-acylated product, and di-acylated byproduct.[8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the qualitative and quantitative analysis of the acylated products. Derivatization may be necessary for more accurate results, as p-phenylenediamine and its derivatives can be thermolabile.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide qualitative information about the presence of the acylated products by identifying characteristic functional groups.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for structural elucidation and can clearly distinguish between the mono- and di-acylated products based on the chemical shifts and integration of the aromatic and amine protons.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acylation of p-phenylenediamine, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low yield of the desired mono-acylated product | - Incomplete reaction. - Formation of a significant amount of the di-acylated byproduct. - Product loss during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Strictly control the stoichiometry to a 1:1 molar ratio of p-phenylenediamine to the acylating agent.[4] - Add the acylating agent slowly and at a reduced temperature.[4] - Optimize extraction and recrystallization solvents to minimize product loss. |
| Reaction mixture turns dark or forms a precipitate | - Oxidative polymerization of p-phenylenediamine.[1][2] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Use degassed solvents. - Use fresh, high-purity p-phenylenediamine. |
| Difficulty in separating mono- and di-acylated products | - Similar polarities of the two products. | - Employ column chromatography with a carefully selected solvent system to improve separation. - Consider derivatization of the unreacted amino group of the mono-acylated product to alter its polarity before separation. |
| Presence of unreacted starting material | - Insufficient amount of acylating agent. - Low reaction temperature or short reaction time. | - Ensure accurate measurement of reactants. - Gradually increase the reaction temperature or time while monitoring the reaction by TLC. |
Experimental Protocols
Selective Mono-acylation of p-Phenylenediamine
This protocol provides a general method for the selective mono-acylation of p-phenylenediamine using an acyl chloride.
Materials:
-
p-Phenylenediamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve p-phenylenediamine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the tertiary amine base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.0 equivalent) in the anhydrous solvent to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Caption: Reaction pathways in the acylation of p-phenylenediamine.
Caption: A troubleshooting workflow for the acylation of p-phenylenediamine.
Caption: Logical relationships for achieving selective mono-acylation.
References
- 1. osha.gov [osha.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters - Figshare [figshare.com]
- 8. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 9. scirp.org [scirp.org]
- 10. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.ust.edu [journals.ust.edu]
Technical Support Center: Optimizing Reaction Conditions for N-(4-aminophenyl)butanamide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving N-(4-aminophenyl)butanamide.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation in an aqueous solution. What are the most likely degradation pathways?
A1: The most common degradation pathway for this compound is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, yielding butanoic acid and p-phenylenediamine.[1] Other potential degradation routes include oxidation of the aminophenyl group and photodegradation upon exposure to light.[1]
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: Several factors can significantly impact the stability of your compound in solution. The most critical are:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate degradation.
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Temperature: Higher temperatures increase the rate of hydrolytic and other degradation reactions.
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Light: Exposure to UV or visible light can induce photodegradation.[1]
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the aminophenyl moiety.
Q3: How can I minimize the degradation of my this compound during storage and experiments?
A3: To enhance the stability of your compound, consider the following strategies:
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pH Control: Store and handle the compound in a buffered solution, ideally at a pH where it exhibits maximum stability. This typically is in the neutral pH range.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) or frozen to slow down the rate of degradation.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light exposure.[2]
-
Inert Atmosphere: For long-term storage or if oxidation is a concern, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: I am observing an additional peak in the HPLC analysis of my stored this compound solution. What could it be?
A4: The new peak is likely a degradation product. Based on the known instability of similar compounds, the primary suspect would be 4-aminophenol or p-phenylenediamine, resulting from the hydrolysis of the amide bond. To confirm the identity of the new peak, you can perform forced degradation studies (acidic, basic, oxidative, and photolytic) and compare the retention time of the resulting degradation products with the unknown peak.
Data Presentation
Table 1: Hydrolysis Rate Constants for a Structurally Related Amide
This table presents the hydrolysis rate constants for N-(4'-aminophenyl)phthalimide, an aromatic amide with a similar N-phenylamine moiety, under acidic conditions. The HCl-independent rate constant (k₀) and the HCl-dependent rate constant (kH) illustrate the influence of acid catalysis on hydrolysis.
| Compound | Rate Constant (k₀) (s⁻¹) | Rate Constant (kH) (M⁻¹s⁻¹) | Conditions |
| N-(4'-aminophenyl)phthalimide | 5.83 x 10⁻⁷ | 15.2 x 10⁻⁶ | 35°C, µ = 1.0M |
Data adapted from a study on N-(substituted-phenyl)phthalimides and serves as an example for a compound with a related functional group.[1]
Table 2: General Conditions for Forced Degradation Studies
This table outlines the recommended starting conditions for performing forced degradation studies to understand the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[3][4]
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 30 minutes to 2 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 30 minutes to 2 hours |
| Oxidation | 0.1% - 3% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Degradation | Solid State | 70°C | 48 hours |
| Photodegradation | Solution | UV and Visible Light | Conforming to ICH Q1B guidelines |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol describes the general procedure for conducting forced degradation studies on this compound.
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC-grade water and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).[1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a predetermined time (e.g., 2 hours) or until approximately 10-20% degradation is observed by HPLC analysis.[1] After cooling, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a predetermined time or until approximately 10-20% degradation is observed. After cooling, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours or until approximately 10-20% degradation is observed.[1]
-
Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 48 hours.[1] Dissolve the sample in the solvent to the original stock concentration for analysis.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][6] Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples (including a control sample stored under normal conditions) by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% orthophosphoric acid in water) and Solvent B (e.g., Methanol or Acetonitrile). A starting point could be a ratio of 70:30 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 10-70 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.
Visualizations
The following diagrams illustrate key workflows and pathways related to the stability of this compound.
References
Technical Support Center: N-(4-aminophenyl)butanamide Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of N-(4-aminophenyl)butanamide.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its crystallization?
A1: While specific experimental data for this compound is not widely published, we can infer properties from its structure—an aromatic amide. It possesses both hydrogen bond donor (-NH2, -NH) and acceptor (C=O) sites, suggesting it will be soluble in polar protic and aprotic solvents. Its aromatic nature also contributes to potential π-π stacking interactions in the crystal lattice. The butanamide side chain adds some aliphatic character, influencing its solubility in less polar organic solvents.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: A good starting point for solvent selection is based on the solubility of structurally similar compounds like 4-aminobenzamide and general principles for aromatic amides.[1][2] A screening of solvents is recommended. Potential solvent systems include:
-
Single Solvents: Alcohols (Methanol, Ethanol, Isopropanol), Ketones (Acetone), Esters (Ethyl Acetate), and polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[3]
-
Solvent/Anti-solvent Systems: A common technique is to dissolve the compound in a good solvent (e.g., ethanol, acetone) and then add an anti-solvent in which it is poorly soluble (e.g., water, hexane) to induce crystallization.[2]
Q3: What is the expected crystal morphology of this compound?
A3: Aromatic amides can exhibit various crystal habits. For instance, the related compound N-(4-aminophenyl)acetamide has been observed to form needle-shaped crystals.[3] The final morphology will be highly dependent on the solvent system, cooling rate, and presence of impurities.
Troubleshooting Common Crystallization Issues
This section addresses specific problems that may be encountered during the crystallization of this compound.
Problem 1: No Crystal Formation Upon Cooling
-
Symptoms: The solution remains clear without any sign of precipitation, even after extended cooling.
-
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient Supersaturation | The concentration of the compound is below its solubility limit at the cooled temperature. Solution: Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again. |
| High Solubility in Chosen Solvent | The compound is too soluble in the selected solvent for it to crystallize upon cooling. Solution 1 (Seeding): Introduce a seed crystal of this compound to the cooled, saturated solution to induce nucleation. Solution 2 (Anti-solvent Addition): Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity is observed. Gently warm to redissolve, then cool slowly. Solution 3 (Solvent Evaporation): Allow the solvent to evaporate slowly and undisturbed at room temperature. |
| Inhibition of Nucleation | The presence of soluble impurities may be hindering the formation of crystal nuclei. Solution: Attempt further purification of the crude material (e.g., column chromatography) before crystallization. |
Problem 2: Oiling Out Instead of Crystallization
-
Symptoms: A liquid phase (oil) separates from the solution upon cooling instead of solid crystals.
-
Potential Causes & Solutions:
| Cause | Solution |
| High Solute Concentration | The concentration of the compound is too high, causing it to separate as a liquid above its melting point in the solvent. Solution: Add more solvent to the mixture, reheat until a clear solution is formed, and then cool at a slower rate. |
| Rapid Cooling | Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice. Solution: Allow the solution to cool to room temperature slowly. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of warm water) can help slow the cooling process before any further cooling in an ice bath. |
| Inappropriate Solvent | The solvent may be too "good," leading to a very high concentration at saturation. Solution: Experiment with a different solvent or a solvent/anti-solvent system to modulate the solubility. |
Problem 3: Formation of Very Fine Needles or Small Crystals
-
Symptoms: The product crystallizes as very fine particles or thin needles, which can be difficult to filter and may retain more solvent and impurities.
-
Potential Causes & Solutions:
| Cause | Solution |
| High Degree of Supersaturation | Rapidly reaching a high level of supersaturation favors rapid nucleation over slow crystal growth, leading to many small crystals. Solution 1 (Slower Cooling): Decrease the cooling rate to allow for more ordered and larger crystal growth. Solution 2 (Reduce Concentration): Start with a slightly more dilute solution to reduce the initial supersaturation level. |
| Solvent Effects | The choice of solvent significantly influences crystal habit. Solution: Screen different solvents or co-solvent systems. For example, moving from a highly polar solvent to a moderately polar one might promote a different crystal habit. |
Problem 4: Low Purity of Crystals
-
Symptoms: The isolated crystals contain significant amounts of impurities, as determined by analytical techniques (e.g., TLC, NMR, HPLC).
-
Potential Causes & Solutions:
| Cause | Solution |
| Inclusion of Impurities | Impurities are trapped within the crystal lattice as it forms. This is more likely with rapid crystallization. Solution: Slow down the crystallization process by reducing the cooling rate. Recrystallizing the product a second time is often effective. |
| Adsorption of Impurities | Impurities adhere to the surface of the crystals. Solution: Ensure thorough washing of the filtered crystals with a small amount of cold, fresh solvent in which the compound has low solubility. |
| Co-crystallization of Impurities | An impurity with a similar structure may crystallize along with the desired product. Solution: If washing and recrystallization are ineffective, the crude product may require purification by another method, such as column chromatography, prior to the final crystallization. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you may then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Solvent/Anti-solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-solvent Addition: While stirring the solution, add an "anti-solvent" (e.g., deionized water) dropwise until the solution becomes persistently turbid.
-
Re-dissolution: Gently warm the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Visualizing Troubleshooting Logic
The following diagrams illustrate the decision-making process for troubleshooting common crystallization problems.
Caption: General troubleshooting workflow for crystallization issues.
Caption: Experimental workflow for anti-solvent crystallization.
References
Technical Support Center: Improving Regioselectivity of Reactions Involving N-(4-aminophenyl)butanamide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on managing and improving the regioselectivity of chemical reactions involving N-(4-aminophenyl)butanamide. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence regioselectivity?
This compound, with the structure CH3(CH2)2CONH-C6H4-NH2, has two primary types of reactive sites: the nitrogen atoms and the aromatic ring.
-
The Free Amino (-NH₂) Group: This group is a strong nucleophile and a powerful activating group for the aromatic ring. It directs electrophilic aromatic substitution (EAS) to the positions ortho to itself (C2 and C6).[1]
-
The Butanamide (-NHCO(CH₂)₂CH₃) Group: This group is a moderately activating ortho-, para-director.[2][3] Because the para position is already occupied, it directs incoming electrophiles to the positions ortho to itself (C3 and C5). Its activating effect is weaker than the free amino group because the nitrogen's lone pair is partially delocalized onto the adjacent carbonyl oxygen.
-
Aromatic Ring: The ring is highly activated towards EAS due to the presence of two electron-donating groups. The stronger activating -NH₂ group typically governs the regioselectivity, favoring substitution at the C2 and C6 positions.[4]
Q2: Why am I obtaining a mixture of isomers during electrophilic aromatic substitution (EAS)?
Getting a mixture of products is a common issue due to the high reactivity of the aniline ring, which is activated by two separate ortho-, para-directing groups.[4][5] While the free amino group is the stronger director, favoring substitution at the C2/C6 positions, the butanamide group still activates the C3/C5 positions. Under certain reaction conditions, the electrophile may attack these positions, leading to a mixture of regioisomers.
Q3: How does the steric bulk of the butanamide group affect the reaction's outcome?
The butanamide group is sterically bulkier than the free amino group. This steric hindrance can impede the approach of an electrophile to the adjacent C3 and C5 positions. Consequently, this often results in a higher yield of the product substituted at the C2/C6 positions, which are ortho to the smaller amino group.[2] This effect can be exploited by using larger, bulkier electrophiles to further enhance selectivity for the less hindered sites.[4]
Q4: Can I achieve meta-substitution on the this compound ring?
Direct meta-substitution is challenging because both substituents are strong ortho-, para-directors.[6] However, it can sometimes be achieved by performing the reaction under strongly acidic conditions. In a strong acid, the free amino group can be protonated to form an anilinium ion (-NH₃⁺). This anilinium ion is a meta-directing and deactivating group.[6] This strategy can lead to substitution at the C3/C5 positions, which are meta to the -NH₃⁺ group.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity in EAS (e.g., Nitration, Halogenation) | 1. The high reactivity of the aromatic ring is due to two activating groups.2. Reaction conditions (temperature, solvent) are not optimized.[6] | 1. Protect the free amino group: Convert the -NH₂ group into an acetamide. This moderates its activating strength and increases its steric bulk, providing better control.[5]2. Lower the reaction temperature: This often favors the formation of the more thermodynamically stable isomer.[6]3. Use a bulkier protecting group or electrophile: Increased steric hindrance can favor substitution at the less crowded positions.[4][6] |
| Formation of Di- or Poly-substituted Products | The aromatic ring is highly activated, making it susceptible to multiple substitutions, even with controlled stoichiometry. | 1. Protect the free amino group: Acetylation is the most effective method to reduce the ring's activation level and prevent over-reaction.[5]2. Use milder reaction conditions: Employ less reactive electrophiles and avoid strong Lewis acid catalysts where possible.3. Use a solvent that can moderate reactivity: For example, changing from a non-polar to a polar solvent can sometimes influence selectivity.[6] |
| Reaction Fails or Results in Tarry Residues | 1. Friedel-Crafts Reactions: The free amino group is a Lewis base that can react with and deactivate the Lewis acid catalyst (e.g., AlCl₃).[5][6]2. Strongly Oxidizing Conditions: The highly activated ring is sensitive to oxidation, especially with reagents like concentrated nitric acid, which can lead to decomposition.[5] | 1. Protect the amino group as an acetanilide before performing Friedel-Crafts reactions. The amide is less basic and allows the reaction to proceed.[5][6]2. For nitration, first protect the amino group and then use a standard nitrating mixture (HNO₃/H₂SO₄) under carefully controlled, cold conditions.[6] |
| Exclusive N-Acylation Instead of Ring Acylation (Friedel-Crafts) | The nitrogen of the free amino group is more nucleophilic than the aromatic ring, leading to preferential N-acylation over C-acylation (on the ring).[5] | This is the expected outcome for direct acylation. To achieve C-acylation on the ring, the amino group must be protected first. The protecting group can be removed by hydrolysis after the ring substitution is complete.[5] |
Data Presentation
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect | Steric Hindrance |
| -NH₂ (Amino) | Strong Electron-Donating (Resonance)[1][7] | Strongly Activating | Ortho, Para | Low |
| -NHCOR (Amide) | Moderate Electron-Donating (Resonance)[3] | Moderately Activating[3] | Ortho, Para[2] | Moderate to High |
| -NH₃⁺ (Anilinium) | Strong Electron-Withdrawing (Inductive)[6] | Strongly Deactivating[3] | Meta[6] | Low |
Visualizations
Caption: Logical workflow for troubleshooting regioselectivity issues.
Caption: Competing directing effects on the aromatic ring.
Key Experimental Protocols
Protocol 1: Protection of the Free Amino Group via Acetylation
This protocol converts the more reactive free amino group into an acetamide to moderate its activating effect and improve regioselectivity in subsequent reactions.
-
Materials: this compound, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.
-
Procedure:
-
Dissolve 10 g of this compound in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
Prepare a separate solution of 16 g of sodium acetate in 50 mL of water.
-
Cool the amine solution in an ice bath and add 1.2 equivalents of acetic anhydride while stirring.
-
Immediately and slowly add the sodium acetate solution to the reaction mixture and stir vigorously for 15-20 minutes.
-
The protected product, N-(4-butanamidophenyl)acetamide, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from an appropriate solvent like ethanol if further purification is needed.
-
Protocol 2: Regioselective Bromination of Protected Product
This procedure describes the monobromination of N-(4-butanamidophenyl)acetamide, where substitution is directed primarily to the position ortho to the butanamide group.
-
Materials: N-(4-butanamidophenyl)acetamide, glacial acetic acid, bromine (Br₂).
-
Procedure:
-
Dissolve the protected starting material in glacial acetic acid in a flask equipped with a dropping funnel and a stir bar. Cool the flask in an ice bath.
-
Slowly add one equivalent of bromine, dissolved in a small amount of glacial acetic acid, dropwise to the solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
The brominated product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product. This will yield primarily N-(4-butanamido-3-bromophenyl)acetamide.
-
Protocol 3: Deprotection via Acid Hydrolysis
This protocol removes the acetyl protecting group to reveal the free amine, yielding the final regioselectively substituted product.
-
Materials: Brominated protected product, concentrated hydrochloric acid, water, sodium hydroxide (NaOH) solution.
-
Procedure:
-
Place the brominated product in a round-bottom flask and add a 1:1 mixture of concentrated HCl and water.
-
Heat the mixture under reflux for 1-2 hours to cleave the acetyl-amide bond. The butanamide is generally more stable to hydrolysis and may remain intact under controlled conditions.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by the slow addition of a concentrated NaOH solution until the pH is alkaline (pH > 8). Keep the flask in an ice bath during neutralization.
-
The free amine product will precipitate.
-
Isolate the crude product by vacuum filtration, wash with water, and recrystallize to obtain the pure, regioselectively brominated this compound.[5]
-
References
- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 2. homework.study.com [homework.study.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Degradation pathways of N-(4-aminophenyl)butanamide under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of N-(4-aminophenyl)butanamide under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound is the hydrolysis of the amide bond.[1] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-aminobutanoic acid and p-phenylenediamine. Other potential degradation routes, although generally less prevalent, include oxidation of the aromatic amine group.
Q2: What factors influence the rate of degradation of this compound?
A2: Several factors can significantly impact the stability of this compound in solution:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate the degradation of the amide bond.
-
Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation.
-
Solvent: The choice of solvent can influence the stability of the compound.
-
Presence of Oxidizing Agents: The amino group on the phenyl ring can be susceptible to oxidation, so the presence of oxidizing agents can lead to additional degradation products.
Q3: How can I minimize the degradation of my this compound sample during experiments and storage?
A3: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solutions within a stable range, avoiding strongly acidic or basic conditions if possible. Buffering the solution may be beneficial.
-
Temperature Control: Store solutions at low temperatures (e.g., refrigerated or frozen) to slow down the rate of hydrolysis.
-
Inert Atmosphere: To prevent oxidation, particularly if the compound is in solution for extended periods, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Use aprotic solvents if the experimental conditions allow, as they will not participate in hydrolysis.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation, although amide hydrolysis is the primary concern.
Q4: What are the expected degradation products of this compound under hydrolytic conditions?
A4: Under both acidic and basic hydrolysis, the amide bond is cleaved, yielding butanoic acid and 4-aminoaniline (also known as p-phenylenediamine).
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
-
Possible Cause: Degradation of the compound has occurred.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use a high-resolution mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to the expected masses of the hydrolysis products: butanoic acid and 4-aminoaniline.
-
Evaluate Storage and Handling: Review the pH, temperature, and duration of storage of your sample and solutions. Compare these with the stability recommendations.
-
Perform a Forced Degradation Study: Intentionally degrade a small amount of your compound under acidic and basic conditions to confirm the retention times of the degradation products. This will help in positively identifying the unknown peaks in your experimental samples.
-
Issue 2: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause: Hydrolysis of the amide bond is occurring in your standard solution.
-
Troubleshooting Steps:
-
Solvent Check: If your standard is dissolved in an aqueous or protic solvent, hydrolysis is likely. Prepare fresh standards daily or in a solvent that minimizes degradation (e.g., anhydrous acetonitrile).
-
pH of the Solution: Check the pH of your standard solution. Even seemingly neutral water can have a pH that promotes slow hydrolysis over time. Consider preparing standards in a buffered solution at a pH where the compound exhibits maximum stability (typically near neutral for amides, but this should be experimentally determined).
-
Storage Conditions: Ensure your standard solutions are stored at a low temperature (e.g., ≤ 4°C) and protected from light.
-
Data Presentation
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Substituted Acetanilides
| Substituent (X) in X-C₆H₄-NHCOCH₃ | Relative Rate Constant (k_rel) |
| 4-NO₂ | 0.43 |
| 4-Cl | 0.81 |
| H | 1.00 |
| 4-CH₃ | 1.55 |
| 4-OCH₃ | 2.51 |
Data is generalized from studies on substituted acetanilides and serves as an illustrative example of electronic effects on amide hydrolysis rates.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to identify its primary degradation products under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Heating block or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 mL of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 mL of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
Analysis: Analyze the control, acid-degraded, and base-degraded samples by a suitable stability-indicating HPLC method.
Mandatory Visualization
Diagram 1: Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Diagram 2: Base-Catalyzed Hydrolysis Pathway
Caption: Base-catalyzed hydrolysis of this compound.
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// Edges Start -> AcidStress; Start -> BaseStress; Start -> Control; AcidStress -> NeutralizeAcid; BaseStress -> NeutralizeBase; NeutralizeAcid -> DiluteAcid; NeutralizeBase -> DiluteBase; DiluteAcid -> HPLC; DiluteBase -> HPLC; Control -> HPLC; HPLC -> DataAnalysis; }
References
Common impurities in commercial N-(4-aminophenyl)butanamide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N-(4-aminophenyl)butanamide. The information provided addresses common impurities, their detection, and removal.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain impurities originating from its synthetic route. The two primary synthetic pathways lead to different impurity profiles.
-
Acylation of p-Phenylenediamine: This route may introduce unreacted starting materials and byproducts.
-
Unreacted p-Phenylenediamine and its isomers: Residual p-phenylenediamine, along with its isomers o-phenylenediamine and m-phenylenediamine, can be present.
-
Related aromatic amines: Aniline and o-aminophenol are also potential impurities from the starting materials.
-
Diacylated byproduct: N,N'-dibutanoyl-p-phenylenediamine can form as a byproduct of the acylation reaction.
-
-
Reduction of N-(4-nitrophenyl)butanamide: The primary impurity from this route is typically the unreacted starting material.
-
Unreacted N-(4-nitrophenyl)butanamide: Incomplete reduction can lead to the presence of the nitro-containing starting material in the final product.
-
Q2: How can I detect these impurities in my sample?
A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for detecting impurities in this compound.
-
TLC Analysis: A quick and simple method to qualitatively assess the purity of your sample. A suitable solvent system for separating aromatic amines and amides is a mixture of ethyl acetate and hexane. Visualization under UV light will reveal the main product spot and any impurity spots.
-
HPLC Analysis: Provides quantitative data on the purity of your sample. A reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water is a good starting point for method development.
Q3: My this compound appears discolored. What could be the cause?
A3: Discoloration, often a pink or brownish hue, is typically due to the oxidation of the free amino group on the phenyl ring. This can be exacerbated by exposure to air and light, especially if trace amounts of unreacted p-phenylenediamine are present, as it is readily oxidized.
Q4: I am having trouble removing a persistent impurity. What are my options?
A4: If standard purification methods are ineffective, consider the following:
-
Column Chromatography: For stubborn impurities, flash column chromatography using silica gel is a highly effective purification technique. A gradient elution with a hexane/ethyl acetate solvent system can separate the desired product from both more and less polar impurities.
-
Recrystallization from a different solvent system: If recrystallization from a single solvent is not yielding a pure product, trying a binary solvent system can be effective. For instance, dissolving the compound in a good solvent (like ethanol) at an elevated temperature and then adding a poor solvent (like water) until turbidity is observed, followed by slow cooling, can improve crystal purity.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials (p-Phenylenediamine or N-(4-nitrophenyl)butanamide)
| Symptom | Possible Cause | Troubleshooting Steps |
| Additional spots on TLC with different Rf values than the product. | Incomplete reaction or inefficient initial purification. | 1. Recrystallization: This is often the first and simplest method. A suitable solvent would be one in which this compound has good solubility at high temperatures and poor solubility at low temperatures, such as ethanol or an ethanol/water mixture. 2. Column Chromatography: If recrystallization is insufficient, column chromatography provides better separation. |
| Unexpected peaks in HPLC chromatogram. | Co-elution of impurities with the main peak or presence of multiple impurities. | Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, or column temperature to achieve better separation. |
Issue 2: Presence of Diacylated Byproduct (N,N'-dibutanoyl-p-phenylenediamine)
| Symptom | Possible Cause | Troubleshooting Steps |
| A less polar spot on TLC compared to the product. | Use of excess acylating agent during synthesis. | 1. Column Chromatography: The diacylated product is significantly less polar than the mono-acylated product and can be effectively separated by silica gel chromatography. 2. Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired mono-acylated product. |
Quantitative Data
While specific quantitative data for impurities in commercial this compound is not publicly available, the following table provides a representative example of typical impurity levels found in related commercial aromatic amines and amides, which can be used as a general guideline for setting internal quality control specifications.
| Impurity | Typical Concentration Range (w/w) | Analytical Method |
| Unreacted Starting Material (e.g., p-Phenylenediamine) | 0.1% - 0.5% | HPLC |
| Over-reacted Byproduct (e.g., Diacylated Amine) | 0.2% - 1.0% | HPLC |
| Related Isomers (e.g., o- or m-isomers) | < 0.1% | HPLC, GC-MS |
| Other Organic Volatiles | < 0.05% | GC-HS |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: Use a silica gel-coated TLC plate.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like ethyl acetate or methanol.
-
Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mobile phase of ethyl acetate/hexane (e.g., a 1:1 or 2:1 ratio).
-
Visualization: After the solvent front has reached near the top of the plate, remove it, and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). The main product should appear as a single, well-defined spot. Any additional spots indicate the presence of impurities.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 3: Column Chromatography for High-Purity Isolation
-
Column Packing: Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the compounds based on their polarity.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Technical Support Center: Enhancing the Solubility of N-(4-aminophenyl)butanamide
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for enhancing the solubility of N-(4-aminophenyl)butanamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?
A1: The initial approach to solubilizing a poorly soluble compound like this compound should be systematic. Start with common, assay-compatible organic solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening assays due to its powerful solubilizing capacity and compatibility with many biological systems at low final concentrations (typically ≤ 0.5%). If DMSO is not suitable or effective, other organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can be considered. Subsequently, this stock solution is diluted into the aqueous assay buffer, ensuring the final organic solvent concentration is minimal to avoid affecting the biological assay's integrity.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally at or below 0.5%, to minimize solvent-induced toxicity and off-target effects.[1] It is crucial to always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent itself.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent.
-
Use Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single solvent.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01-0.05%) can help maintain solubility in enzyme assays. However, these are often toxic to cells in cell-based assays.
-
Complexation: Using cyclodextrins can encapsulate the hydrophobic compound, forming a water-soluble inclusion complex.
Q4: Are there more advanced methods to improve the solubility of this compound for in vivo studies?
A4: Yes, for more advanced applications, especially in vivo studies, formulation strategies like creating solid dispersions or micronization are employed. Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a solid state, which can enhance the dissolution rate.[2][3][4] Micronization reduces the particle size, thereby increasing the surface area for dissolution.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve in 100% DMSO. | High crystallinity of the compound. | Gently warm the solution (e.g., 37°C) and vortex. Use sonication for short periods. If it still doesn't dissolve, the compound may have degraded or is highly insoluble. |
| Precipitation observed in the stock solution upon storage. | Supersaturation and subsequent crystallization. | Store stock solutions at room temperature or 4°C. Avoid freezing, as this can promote precipitation. If precipitation occurs, try to redissolve by warming and vortexing before use. |
| Inconsistent results between experiments. | Incomplete solubilization or precipitation during the assay. | Visually inspect all wells of your assay plate for any signs of precipitation before taking readings. Prepare fresh dilutions from the stock solution for each experiment. |
| High background signal or assay interference. | The solvent or solubilizing agent is interfering with the assay. | Run a vehicle control with the highest concentration of the solvent/agent used. If interference is observed, consider switching to a different solvent or reducing the concentration. |
Quantitative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility (Mole Fraction) |
| 4-Aminobenzamide | Methanol | 25 | Data not specified |
| Ethanol | 25 | Data not specified | |
| Acetone | 25 | Data not specified | |
| Ethyl Acetate | 25 | Data not specified | |
| Benzamide | Water | 25 | Data not specified |
| DMSO | 25 | High | |
| DMF | 25 | High | |
| 4-Formylmorpholine | 25 | High |
Note: This data is for structurally related compounds and should be used as a general guide.[5][6] It is always recommended to experimentally determine the solubility of this compound in your specific solvent and buffer systems.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent System
This protocol describes how to prepare a stock solution of this compound using a co-solvent system to enhance its aqueous solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound into a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to just wet the compound.
-
Vortex the mixture until the compound is fully dissolved.
-
Slowly add PEG 400 to the DMSO solution while vortexing to reach the desired final stock concentration. A common co-solvent ratio to start with is 1:1 (v/v) DMSO:PEG 400.
-
Visually inspect the solution to ensure there is no precipitation.
-
This stock solution can then be serially diluted in your aqueous assay buffer.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for preparing a solid form of the drug with enhanced dissolution properties, which is particularly useful for oral bioavailability studies.[3][7]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)
-
Methanol or a mixture of ethyl alcohol and a suitable buffer
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the chosen hydrophilic polymer (e.g., PVP) in a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the drug and the polymer in a suitable common solvent (e.g., methanol) in a round-bottom flask.[7] Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
The resulting solid dispersion can be collected and ground into a fine powder for use in dissolution studies or formulation into solid dosage forms.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. researchgate.net [researchgate.net]
- 7. ybcp.ac.in [ybcp.ac.in]
Scale-up considerations for the synthesis of N-(4-aminophenyl)butanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-aminophenyl)butanamide. The following information is intended to address specific challenges that may arise during laboratory-scale experiments and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
A1: The most prevalent and scalable methods for synthesizing this compound involve the acylation of a p-phenylenediamine precursor. Two primary strategies are employed:
-
Direct Acylation of p-Phenylenediamine: This is a direct approach where p-phenylenediamine is reacted with a butyrylating agent, such as butyryl chloride or butyric anhydride. While efficient, this method requires careful control of reaction conditions to prevent the formation of the di-acylated byproduct.
-
Acylation of a Protected Precursor followed by Deprotection/Reduction: This two-step approach involves the acylation of a p-nitroaniline with a butyrylating agent to form N-(4-nitrophenyl)butanamide. The nitro group is then reduced to an amine, yielding the final product. This method offers better selectivity and avoids the di-acylation issue.
For large-scale synthesis, cost-effective reagents like thionyl chloride (SOCl₂) or oxalyl chloride are preferred for activating butyric acid to its acid chloride form, rather than expensive coupling agents.[1]
Q2: What is the primary challenge when scaling up the synthesis of this compound?
A2: The main challenge in scaling up the direct synthesis from p-phenylenediamine is controlling the selectivity of the acylation reaction.[1] p-Phenylenediamine has two amino groups, and it is easy to form a mixture of the desired mono-acylated product and the di-acylated byproduct, N,N'-(1,4-phenylene)dibutanamide.[1] Optimizing reaction conditions, such as the molar ratio of reactants, temperature, and the rate of addition of the acylating agent, is critical to maximize the yield of the mono-acylated product.[1]
Q3: How can I purify crude this compound, especially at a larger scale?
A3: Purification of the crude product can be achieved through several methods. For laboratory scale, recrystallization from a suitable solvent or column chromatography are common and effective techniques.[1] For larger scale operations, purification strategies may include:
-
Phase Separation: If the synthesis is performed in a biphasic system or involves an aqueous workup, separating the organic phase containing the product from the aqueous phase is the first step.
-
Distillation: While the product itself may not be suitable for distillation due to its high boiling point and potential for decomposition, distillation can be used to remove lower-boiling impurities and solvents.
-
Crystallization: This is a highly effective method for large-scale purification. The choice of solvent is critical to ensure high recovery of the pure product.
-
Acid-Base Extraction: The basicity of the free amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the desired product, which then moves to the aqueous phase, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted to precipitate the pure product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the quality and purity of starting materials. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase the reaction time or temperature, but be cautious of potential side reactions and product degradation. |
| Formation of di-acylated byproduct. | - Use a 1:1 molar ratio of p-phenylenediamine to the acylating agent.[1] - Add the acylating agent dropwise to a solution of p-phenylenediamine at a low temperature (e.g., 0-5 °C) to control the reaction rate.[1] | |
| Product loss during workup or purification. | - Optimize the extraction and recrystallization solvents to minimize product solubility in the waste streams. - Ensure the pH is appropriately adjusted during aqueous workup to prevent the product from remaining in the aqueous phase. | |
| Presence of Impurities | Unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Adjust the stoichiometry of the reactants if one is being consumed preferentially. |
| Formation of N,N'-(1,4-phenylene)dibutanamide (di-acylated byproduct). | - As mentioned above, careful control of stoichiometry and reaction temperature is crucial.[1] - The di-acylated product can often be separated by column chromatography due to its different polarity or by carefully selecting a recrystallization solvent in which the byproduct has low solubility.[1] | |
| Hydrolysis of butyryl chloride. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the acylating agent. | |
| Reaction Fails to Proceed | Poor quality of reagents. | - Use freshly distilled or purified starting materials. - Verify the identity and purity of reagents using analytical techniques such as NMR or IR spectroscopy. |
| Inappropriate solvent. | - Select a solvent in which both reactants are soluble and that is inert to the reaction conditions. Dichloromethane and tetrahydrofuran are common choices. | |
| Lack of a base. | - In a reaction involving butyryl chloride, a base is necessary to neutralize the HCl generated.[1] - Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. |
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Acylation | Route 2: Acylation-Reduction |
| Starting Materials | p-Phenylenediamine, Butyryl Chloride/Anhydride | p-Nitroaniline, Butyryl Chloride/Anhydride, Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) |
| Number of Steps | 1 | 2 |
| Key Challenge | Selectivity (mono- vs. di-acylation) | Handling of nitro compounds and reduction step |
| Typical Yields (Lab Scale) | 50-70% (mono-acylated product) | 80-95% (overall) |
| Scalability | Moderate (requires precise control) | High |
Table 2: Scale-up Considerations for Amide Synthesis
| Scale | Reagent Choice | Typical Yield | Key Considerations |
| Lab Scale (grams) | Butyryl chloride, Coupling reagents (e.g., EDC, HATU) | 55-98% | Proof of concept, optimization of conditions. |
| Pilot Scale (kilograms) | Butyryl chloride, Butyric acid + SOCl₂ | 85-95% | Process safety, heat management, reagent addition rate, mixing efficiency. |
| Industrial Scale (tons) | Butyric acid + SOCl₂/other activating agents | >90% | Cost of goods, atom economy, waste management, process automation. |
Experimental Protocols
Protocol 1: Direct Acylation of p-Phenylenediamine (Lab Scale)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.[1]
-
Slowly add a solution of butyryl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled mixture via the dropping funnel with constant stirring over 1-2 hours.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Acylation of p-Nitroaniline and Subsequent Reduction (Scale-up Consideration)
Step A: Synthesis of N-(4-nitrophenyl)butanamide
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet, charge p-nitroaniline (1 equivalent) and a suitable solvent (e.g., toluene or ethyl acetate).
-
Add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Reagent Addition: Control the reactor temperature to 10-15 °C.
-
Add butyryl chloride (1.05 equivalents) dropwise over 2-3 hours, maintaining the internal temperature below 25 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by HPLC.
-
Workup: Add water to the reaction mixture and stir. Separate the organic layer.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) followed by a saturated sodium bicarbonate solution and then brine.
-
Concentrate the organic layer under reduced pressure to afford crude N-(4-nitrophenyl)butanamide, which can be used directly in the next step or purified by crystallization.
Step B: Reduction of N-(4-nitrophenyl)butanamide to this compound
-
Reaction Setup: In a suitable hydrogenation reactor, charge the crude N-(4-nitrophenyl)butanamide from the previous step and a suitable solvent (e.g., ethanol or methanol).
-
Add a hydrogenation catalyst (e.g., 5% Pd/C, Raney nickel).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by hydrogen uptake and HPLC analysis.
-
Workup: Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Key considerations for process scale-up.
References
Validation & Comparative
The Reactivity of N-(4-aminophenyl)butanamide in Comparison to Other Aniline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity among aniline derivatives is paramount for designing novel therapeutics and optimizing synthetic pathways. This guide provides a comparative analysis of the reactivity of N-(4-aminophenyl)butanamide against other common aniline derivatives, supported by experimental data and detailed protocols.
The reactivity of aniline and its derivatives is fundamentally governed by the electron density on the nitrogen atom and the aromatic ring. Substituents on the ring can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amine and the susceptibility of the ring to electrophilic attack. This compound, with its butanamido group at the para position, presents an interesting case study in this context.
Basicity as an Indicator of Nucleophilicity
The basicity of an aniline derivative, quantified by the pKa of its conjugate acid, serves as a useful proxy for the nucleophilicity of the nitrogen atom. A higher pKa value indicates a stronger base and a more nucleophilic amine. The butanamido group (-NHCO(CH₂)₂CH₃) in this compound is an electron-withdrawing group due to the resonance effect of the carbonyl moiety, which delocalizes the lone pair of electrons from the adjacent nitrogen atom. This effect is, however, somewhat offset by the electron-donating nature of the alkyl chain.
To quantitatively compare the basicity of this compound with other anilines, we can examine their respective pKa values. While the exact pKa for this compound is not widely reported, it can be expected to be similar to that of N-(4-aminophenyl)acetamide (p-aminoacetanilide) due to the negligible difference in the electronic effect of a methyl versus a propyl group on the amide.
| Aniline Derivative | Substituent (at para-position) | pKa of Conjugate Acid | Basicity Relative to Aniline |
| Aniline | -H | 4.63 | Reference |
| 4-Methoxyaniline | -OCH₃ | 5.34 | More Basic |
| 4-Methylaniline (p-Toluidine) | -CH₃ | 5.08 | More Basic |
| N-(4-aminophenyl)acetamide * | -NHCOCH₃ | ~3.7 | Less Basic |
| 4-Chloroaniline | -Cl | 4.15 | Less Basic |
| 4-Nitroaniline | -NO₂ | 1.0 | Significantly Less Basic |
Data for N-(4-aminophenyl)acetamide is used as a close approximation for this compound.
As the table illustrates, the acylamino group significantly reduces the basicity of the aniline nitrogen compared to aniline itself, and even more so compared to anilines with electron-donating groups like methoxy and methyl. This decreased basicity translates to lower nucleophilicity in reactions involving the amino group.
Reactivity in Electrophilic Aromatic Substitution
The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is also profoundly influenced by the nature of the substituent. The amino group in aniline is a strong activating, ortho-, para-directing group.[1] However, the butanamido group in this compound moderates this activation. The lone pair on the nitrogen of the amide is delocalized into the carbonyl group, making it less available to donate to the aromatic ring.[2] Despite this, the amide group is still considered an ortho-, para-director.
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent (at para-position) | Hammett Constant (σₚ) | Effect on EAS Reactivity |
| -H | 0.00 | Reference |
| -OCH₃ | -0.27 | Activating |
| -CH₃ | -0.17 | Activating |
| -NHCOCH₃ | 0.00 | Neutral/Slightly Deactivating |
| -Cl | 0.23 | Deactivating |
| -NO₂ | 0.78 | Strongly Deactivating |
The near-zero Hammett constant for the acetamido group suggests that its overall electronic effect on the aromatic ring's reactivity in electrophilic substitution is relatively neutral, a balance between the resonance donation of the nitrogen lone pair and the inductive withdrawal of the carbonyl group. This makes this compound less reactive towards electrophiles than aniline or anilines with electron-donating groups, but more reactive than those with strongly deactivating groups.
Experimental Protocols
To empirically compare the reactivity of this compound with other aniline derivatives, a competitive acylation experiment can be performed.
Protocol: Competitive Acylation of Anilines
Objective: To qualitatively compare the nucleophilicity of this compound and aniline by reacting an equimolar mixture with a limited amount of an acylating agent.
Materials:
-
This compound
-
Aniline
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 1:1 ethyl acetate:hexane)
-
UV lamp
Procedure:
-
In a clean, dry round-bottom flask, dissolve equimolar amounts of this compound and aniline in DCM.
-
To this stirred solution, slowly add a sub-equimolar amount (e.g., 0.5 equivalents relative to the total moles of anilines) of acetic anhydride.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by TLC, spotting the reaction mixture alongside the starting materials.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the product mixture by ¹H NMR spectroscopy or LC-MS to determine the relative amounts of N-acetyl-N'-(4-butanamidophenyl)amine and acetanilide formed.
Expected Outcome: Due to the lower basicity and nucleophilicity of this compound, it is expected that aniline will be preferentially acylated, resulting in a higher yield of acetanilide compared to the acylated product of this compound.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical electrophilic aromatic substitution pathway and the experimental workflow for the competitive acylation.
References
A Comparative Guide to N-(4-aminophenyl)butanamide and 4-aminoacetanilide in Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the design and synthesis of novel compounds. This guide provides a detailed comparison of two such building blocks: N-(4-aminophenyl)butanamide and its close analog, 4-aminoacetanilide. While both share a common p-phenylenediamine core, the difference in their N-acyl substituents—a butanoyl group versus an acetyl group—can significantly influence their physicochemical properties and reactivity, thereby impacting their utility in various synthetic applications.
This comparison delves into their synthetic routes, and potential applications, supported by available experimental data and detailed protocols.
Physicochemical Properties and Reactivity Profile
The primary distinction between this compound and 4-aminoacetanilide lies in the nature of the acyl group attached to one of the amino functionalities of p-phenylenediamine. This seemingly minor structural change has implications for the molecule's lipophilicity, steric hindrance, and the electronic properties of the adjacent aromatic ring.
4-aminoacetanilide , also known as N-(4-aminophenyl)acetamide, is a well-characterized and widely used intermediate in the synthesis of pharmaceuticals and dyes.[1] Its acetyl group is relatively small, imparting a moderate degree of lipophilicity.
This compound , on the other hand, possesses a larger butanoyl group. This increased alkyl chain length enhances its lipophilicity compared to 4-aminoacetanilide. This property can be advantageous in synthetic strategies where solubility in less polar organic solvents is desired. The bulkier butanoyl group may also introduce greater steric hindrance around the amide nitrogen, potentially influencing the regioselectivity of subsequent reactions on the free amino group.
| Property | This compound | 4-aminoacetanilide |
| CAS Number | 116884-02-7 | 122-80-5 |
| Molecular Formula | C10H14N2O | C8H10N2O |
| Molecular Weight | 178.23 g/mol | 150.18 g/mol |
| Acyl Group | Butanoyl | Acetyl |
| Lipophilicity | Higher | Lower |
| Steric Hindrance | Higher | Lower |
Synthetic Applications and Comparative Performance
Both molecules serve as valuable synthons, primarily by leveraging the reactivity of the free primary amino group on the phenyl ring. This amino group can readily undergo a variety of chemical transformations, including alkylation, acylation, diazotization, and participation in coupling reactions to form more complex molecular architectures.
4-aminoacetanilide is extensively used as a precursor in the synthesis of various compounds, including:
-
Pharmaceuticals: It is a key intermediate in the production of paracetamol (acetaminophen).[1]
-
Dyes and Pigments: It serves as a building block for azo dyes.
-
Heterocyclic Chemistry: It is utilized in the synthesis of various heterocyclic compounds.
While specific, direct comparative studies on the synthetic performance of this compound versus 4-aminoacetanilide are not abundant in the literature, we can infer certain reactivity trends. The electronic effect of the butanamide group is expected to be similar to the acetamide group, both being electron-donating to the aromatic ring through resonance, thereby activating the ring towards electrophilic substitution. However, the increased steric bulk of the butanoyl group in this compound might influence the kinetics of reactions involving the nearby primary amine. This could be beneficial in scenarios requiring controlled reactivity or specific steric environments for subsequent transformations.
Experimental Protocols
Detailed experimental protocols for the synthesis of these compounds are crucial for their practical application.
Synthesis of 4-aminoacetanilide
A common method for the synthesis of 4-aminoacetanilide involves the reduction of N-(4-nitrophenyl)acetamide.[1]
Protocol: Reduction of N-(4-nitrophenyl)acetamide
-
Reactants: N-(4-nitrophenyl)acetamide, Iron (Fe) powder, Acetic acid, Water.
-
Procedure:
-
In a reaction vessel, a mixture of iron powder and dilute acetic acid in water is heated to boiling.
-
N-(4-nitrophenyl)acetamide is added portion-wise to the boiling mixture with vigorous stirring.
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is then worked up to isolate the 4-aminoacetanilide product.
-
-
Characterization: The synthesized product can be characterized using techniques such as FTIR, UV/VIS, TLC, and Mass Spectrometry.[1]
Synthesis of this compound
A general approach to the synthesis of N-(4-aminophenyl)alkanamides involves the acylation of p-nitroaniline followed by the reduction of the nitro group.
Protocol: Synthesis of this compound
-
Step 1: Acylation of p-nitroaniline
-
p-Nitroaniline is reacted with butanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM).
-
The reaction mixture is stirred at room temperature to yield N-(4-nitrophenyl)butanamide.
-
-
Step 2: Reduction of the Nitro Group
-
The resulting N-(4-nitrophenyl)butanamide is then subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol.
-
The reaction is carried out under a hydrogen atmosphere until the nitro group is completely reduced to an amino group, yielding this compound.
-
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for both compounds.
Caption: Synthetic pathway for 4-aminoacetanilide.
Caption: Synthetic pathway for this compound.
Conclusion
References
Comparative Guide to the Structure-Activity Relationship of N-(4-aminophenyl)butanamide Analogues
This guide provides a detailed comparison of N-(4-aminophenyl)butanamide analogues and related structures, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The this compound scaffold and its benzamide bioisosteres are versatile structures that have been extensively explored in medicinal chemistry. These compounds have shown a wide range of biological activities, including inhibition of enzymes crucial in cancer and other diseases, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Understanding the structure-activity relationship is critical for designing more potent and selective inhibitors. This guide summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant workflows and pathways.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various in vitro screening assays performed on different classes of this compound analogues and related benzamide derivatives.
Table 1: DNA Methyltransferase (DNMT) Inhibition by SGI-1027 Analogues
SGI-1027 is a potent inhibitor of DNMT1, 3A, and 3B, with a structure related to the core topic. The following data details the activity of its analogues.[1][2]
| Compound ID | Modifications from Parent Compound (SGI-1027) | hDNMT3A Inhibition (%) @ 32 µM | hDNMT3A Inhibition (%) @ 10 µM | hDNMT3A EC50 (µM) | hDNMT1 EC50 (µM) | Cytotoxicity (KG-1 cells) EC50 (µM) |
| SGI-1027 | Reference Compound | 98 | 90 | 1.5 ± 0.1 | 10 ± 1 | 4.0 ± 0.2 |
| 10 | Pyridine replaces quinoline | 91 | 39 | 13 ± 1 | n.d. | 16 ± 2 |
| 12 | Unsubstituted pyrimidine replaces quinoline | 79 | 49 | 9 ± 1 | n.d. | 12 ± 1 |
| 16 | 4-Aminobenzamide moiety | 93 | 81 | 2.5 ± 0.2 | n.d. | 4.0 ± 0.5 |
| 31 | Single ring on one side, two-ring system on the other | 95 | 85 | 0.9 ± 0.1 | 15 ± 3 | 3.0 ± 0.2 |
| 32 | Symmetrical compound | 96 | 88 | 1.2 ± 0.1 | n.d. | 5.0 ± 0.4 |
| n.d. = not determined |
Key SAR Insights for DNMT Inhibitors:
-
The presence of a methylene or carbonyl group to conjugate the quinoline moiety decreased activity.[2]
-
Bicyclic substituents like quinoline were well-tolerated, while tricyclic moieties such as acridine decreased activity. The most effective combination was a bicyclic substituent on one side of the compound and a single-ring moiety on the other.[1][2]
-
The orientation of the central amide bond had little effect on biological activity.[1][2]
Table 2: Histone Deacetylase (HDAC) Inhibition by Aminophenyl Benzamide Derivatives
A series of N-(2-aminophenyl)benzamide derivatives have been evaluated for their HDAC inhibitory activity.
| Compound ID | Modifications | HDAC1 IC50 (µM) |
| SAHA (1) | Reference Compound (Vorinostat) | - |
| Analogue A | 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide | Potent |
| Analogue B | (E)-N-(2-aminophenyl)-acrylamide derivative | Potent |
| (Specific IC50 values for a large series were presented graphically in the source material, showing a range of activities based on substitutions.)[3] |
Key SAR Insights for HDAC Inhibitors:
-
A five-point pharmacophore model for HDAC inhibition by aminophenyl benzamide derivatives consists of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor.[3][4]
-
Hydrophobic character is crucial for HDAC inhibitory activity; adding hydrophobic substituents is predicted to enhance inhibition.[3][4]
-
Hydrogen bond donating groups positively contribute to potency, whereas electron-withdrawing groups have a negative influence.[3][4]
-
The introduction of an unsaturated linking group between the terminal aryl ring and the amide moiety was key to obtaining good potency for some amide derivatives.[5]
Table 3: In Vitro Cytotoxicity of this compound Analogues and Related Structures
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 5d | HCT116 | 6.09 | [6] |
| 5d | HePG2 | 2.39 | [6] |
| 5h | HCT116 | 5.89 | [6] |
| 5h | HePG2 | 6.74 | [6] |
| 5p | VEGFR-2 | 0.117 | [6] |
| 16 | A549 | - | (79.42% inhibition)[6] |
| 16 | MCF-7 | 6.98 | [6] |
| 17 | A549 | - | (85.81% inhibition)[6] |
| 17 | MCF-7 | 11.18 | [6] |
| 7 | MDA-MB-231 | 5.69 | [6] |
| 7 | VEGFR-2 | 0.083 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro DNA Methyltransferase (DNMT) Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of human DNMT enzymes.
-
Enzyme Source: Recombinant human DNMT1 and DNMT3A.
-
Procedure:
-
The compounds are assayed for their ability to inhibit the catalytic activity of the DNMT enzymes at various concentrations.[1]
-
The parent compound (e.g., SGI-1027) is used as a reference.
-
The enzymatic reaction is initiated, and the level of methylation is quantified, typically using a method that detects the incorporation of a labeled methyl group onto a DNA substrate.
-
Inhibition is calculated relative to a control reaction without the inhibitor.
-
EC50 values are determined from dose-response curves.[1]
-
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on HDAC enzyme activity, often using nuclear extracts from cell lines.
-
Enzyme Source: HeLa cell extracts or recombinant human HDAC isoforms.
-
Procedure:
-
A fluorescently labeled HDAC substrate is incubated with the enzyme source in the presence of varying concentrations of the test compound.
-
The HDAC enzyme removes the acetyl group from the substrate.
-
A developer is added that processes the deacetylated substrate, leading to the generation of a fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[5]
-
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the compounds on the viability and proliferation of cancer cell lines.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][8]
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) are included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[8][9]
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours to allow formazan crystal formation.[8][9]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.[8]
-
This assay measures the release of LDH from cells with damaged membranes, an indicator of cytotoxicity.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon loss of membrane integrity.[10]
-
Procedure:
-
Cell Seeding and Treatment: Cells are seeded and treated with compounds as described for the MTT assay. Controls for maximum LDH release (using a lysis buffer) are included.[10]
-
Supernatant Transfer: After incubation, a portion of the cell culture supernatant is carefully transferred to a new assay plate.[11]
-
LDH Reaction: A reaction mixture containing a substrate for LDH is added to the supernatant. LDH catalyzes the conversion of the substrate, leading to a colorimetric or fluorescent signal.[11]
-
Absorbance/Fluorescence Measurement: The signal is measured using a plate reader.
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships described in the SAR studies.
Caption: A generalized workflow for the in vitro screening of novel this compound analogues.
Caption: Pharmacophore model for aminophenyl benzamide-based HDAC inhibitors.[3][4]
References
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of VEGFR-2 Inhibitors: A Focus on N-(4-aminophenyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-angiogenic cancer therapy, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) remains a pivotal target. The inhibition of its signaling cascade can effectively stifle tumor growth and metastasis. This guide provides a comparative analysis of a specific class of VEGFR-2 inhibitors derived from the N-(4-aminophenyl)benzamide scaffold.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.
VEGFR-2 signaling pathway and the point of inhibition by N-(4-aminophenyl)benzamide derivatives.
Quantitative Data Summary
The following table summarizes the in vitro VEGFR-2 inhibitory activity of a series of N-(4-aminophenyl)-substituted benzamides. Sorafenib, a well-established multi-kinase inhibitor that targets VEGFR-2, is included for comparison.
| Compound ID | Structure | VEGFR-2 IC50 (µM) |
| 4a | 4-Amino-N-(4-aminophenyl)benzamide | 0.154 |
| 4b | 4-Amino-N-(4-amino-3-methylphenyl)benzamide | 0.136 |
| 4c | 4-Amino-N-(4-amino-3-chlorophenyl)benzamide | 0.192 |
| 3 | N-(4-aminophenyl)benzamide | 0.160 |
| Sorafenib | (Reference) | 0.114 |
Data synthesized from preclinical studies. IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compounds.
-
Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay assesses the ability of a compound to inhibit VEGFR-2 autophosphorylation in a cellular context.
Objective: To measure the inhibition of VEGF-induced VEGFR-2 phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human VEGF-A
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
ELISA plates or Western blotting equipment
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate)
Procedure:
-
Cell Culture: Culture HUVECs in appropriate medium until they reach near-confluency.
-
Serum Starvation: Serum-starve the cells for a few hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a defined period.
-
VEGF Stimulation: Stimulate the cells with a fixed concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantification:
-
ELISA: Use a sandwich ELISA to quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 in the cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated and total VEGFR-2.
-
-
Data Analysis: The level of phosphorylated VEGFR-2 is normalized to the total VEGFR-2. The percentage of inhibition is calculated relative to the VEGF-A-stimulated control without inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and evaluation of novel VEGFR-2 inhibitors.
A typical experimental workflow for the discovery and development of VEGFR-2 inhibitors.
Structure-Activity Relationship (SAR) Insights
Based on the limited available data for the N-(4-aminophenyl)benzamide scaffold, some preliminary structure-activity relationships can be inferred:
-
Substitution on the aniline ring: The introduction of small electron-donating (methyl, compound 4b ) or electron-withdrawing (chloro, compound 4c ) groups on the aniline ring appears to be well-tolerated, with the methyl-substituted analog 4b showing slightly improved potency over the parent compound 4a .
-
Amine position: The presence of the 4-amino group on the benzamide portion seems to be a key feature for activity.
Further studies with a broader range of substitutions are necessary to establish a more comprehensive SAR for this class of inhibitors.
Conclusion
The N-(4-aminophenyl)benzamide scaffold represents a promising starting point for the development of novel VEGFR-2 inhibitors. The initial data indicates that derivatives of this class exhibit potent inhibition of VEGFR-2 in the sub-micromolar range, comparable to the established inhibitor Sorafenib. Further optimization of this scaffold, guided by detailed SAR studies and selectivity profiling, could lead to the identification of highly potent and selective clinical candidates for anti-angiogenic cancer therapy. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and development of these and other novel VEGFR-2 inhibitors.
Validation of a Synthetic Route to N-(4-aminophenyl)butanamide for Reproducibility: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful and reproducible synthesis of chemical compounds is fundamental to advancing scientific discovery. This guide provides a comparative analysis of a validated synthetic route to N-(4-aminophenyl)butanamide, a molecule of interest in medicinal chemistry. The presented route is evaluated for its reproducibility, yield, and purity, with detailed experimental protocols and supporting data to aid in its implementation.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies emerge for the preparation of this compound. The first involves the acylation of p-nitroaniline with butanoyl chloride followed by the reduction of the nitro group. The second strategy is the direct acylation of p-phenylenediamine. While seemingly more direct, the second approach often suffers from a lack of selectivity, leading to the formation of a significant amount of the di-acylated byproduct, which complicates purification and reduces the yield of the desired mono-acylated product.
The route via the nitro intermediate, as detailed in this guide, offers a more controlled and reproducible synthesis, consistently providing the target compound in high purity. This method is analogous to established procedures for the synthesis of similar N-(4-aminophenyl)-substituted amides.
Data Summary
| Parameter | Route 1: Via Nitro Intermediate | Route 2: Direct Acylation of p-Phenylenediamine |
| Starting Materials | p-Nitroaniline, Butanoyl Chloride | p-Phenylenediamine, Butanoyl Chloride |
| Key Steps | 1. Acylation, 2. Nitro Group Reduction | 1. Acylation |
| Typical Yield | High (estimated >80% over two steps) | Variable, often moderate due to side products |
| Purity of Crude Product | Generally high | Contains di-acylated and unreacted starting material |
| Purification | Straightforward crystallization | Requires chromatographic separation |
| Reproducibility | High | Moderate to Low |
Validated Synthetic Route Workflow
The validated synthetic route for this compound proceeds in two key steps, starting from p-nitroaniline.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-nitrophenyl)butanamide
-
In a round-bottom flask, dissolve p-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add butanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(4-nitrophenyl)butanamide can be purified by recrystallization from ethanol/water.
Step 2: Synthesis of this compound
-
Dissolve N-(4-nitrophenyl)butanamide (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Characterization Data for this compound
-
Molecular Formula: C10H14N2O
-
Molecular Weight: 178.23 g/mol
-
Appearance: Off-white to light brown solid
-
Melting Point: Expected to be in the range of 130-140°C (based on similar structures)
Note: As this guide is a comparative analysis based on established chemical principles and analogous reactions, the provided yield and purity are estimations. Actual results may vary depending on experimental conditions and scale.
A Researcher's Guide to Predicting and Assessing Antibody Cross-Reactivity Against N-(4-aminophenyl)butanamide Conjugates
The Immunological Challenge of Small Molecules
Small molecules like N-(4-aminophenyl)butanamide are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This process transforms the small molecule into a hapten, and the resulting hapten-carrier conjugate can then be used to immunize an animal to produce antibodies.
The specificity of the resulting antibodies is highly dependent on the structure of the hapten and the site of its conjugation to the carrier protein. Antibodies will be generated against the exposed parts of the hapten. Consequently, any modifications to the hapten structure can significantly impact antibody recognition and lead to cross-reactivity with structurally similar molecules.
Predicting Cross-Reactivity: A Structural Approach
The likelihood of an antibody cross-reacting with molecules other than the target hapten is primarily determined by structural similarity. For antibodies raised against this compound, potential cross-reactants would include molecules with variations in the acyl chain, modifications to the phenyl ring, or different substituents on the amino group.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical cross-reactivity profile for a polyclonal antibody raised against an this compound-KLH conjugate. The data is presented as the concentration of the competitor required to cause 50% inhibition of the antibody binding to the immobilized this compound-BSA conjugate in a competitive ELISA (IC50), and the corresponding cross-reactivity percentage relative to the target hapten.
| Compound Name | Structure | Modification from Target | Hypothetical IC50 (nM) | Hypothetical Cross-Reactivity (%) |
| This compound | Target Hapten | 10 | 100 | |
| N-(4-aminophenyl)propanamide | Shorter acyl chain | 50 | 20 | |
| N-(4-aminophenyl)pentanamide | Longer acyl chain | 80 | 12.5 | |
| N-(3-aminophenyl)butanamide | Meta-amino substitution | 200 | 5 | |
| N-(4-nitrophenyl)butanamide | Nitro group instead of amino | > 10,000 | < 0.1 | |
| 4-Aminobutanoic acid | Cleavage of amide bond | > 10,000 | < 0.1 | |
| Aniline | Absence of butanamide group | > 10,000 | < 0.1 | |
| N-phenylbutanamide | Absence of amino group | 500 | 2 |
Experimental Protocols
A robust assessment of antibody cross-reactivity is essential for the validation of any immunoassay. The competitive enzyme-linked immunosorbent assay (cELISA) is the most common method for this purpose.
Synthesis of this compound-Protein Conjugates
1. Immunogen (this compound-KLH):
-
Activation of Hapten: The carboxylic acid group of a precursor, N-(4-((butoxycarbonyl)amino)phenyl)butanoic acid, is activated using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.
-
Conjugation: The activated hapten is then reacted with the primary amino groups on Keyhole Limpet Hemocyanin (KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Deprotection: The Boc protecting group is removed using an acid like trifluoroacetic acid (TFA) to expose the primary amine.
-
Purification: The conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and coupling reagents.
2. Coating Antigen (this compound-BSA):
-
The same procedure is followed as for the immunogen, but Bovine Serum Albumin (BSA) is used as the carrier protein. Using a different carrier protein for the coating antigen helps to minimize non-specific binding of antibodies that may have been generated against the immunogen's carrier protein.
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with the this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: The plates are washed as described above.
-
Competition: A mixture of the anti-N-(4-aminophenyl)butanamide antibody (at a pre-determined optimal dilution) and varying concentrations of the target hapten or potential cross-reactants is added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed to remove unbound antibodies and competitors.
-
Secondary Antibody: A species-specific enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is added and incubated for 1 hour at room temperature.
-
Washing: The plates are washed thoroughly.
-
Detection: A substrate solution (e.g., TMB) is added, and the color is allowed to develop.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm). The IC50 values are determined from the resulting dose-response curves, and the percent cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of competitor) x 100%.
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying immunological principles, the following diagrams are provided.
Caption: Hapten-Carrier Conjugation Workflow.
Performance Benchmarking of N-(4-aminophenyl)benzamide-Based Probes as DNA Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective comparison of the performance of N-(4-aminophenyl)benzamide-based probes, specifically focusing on the well-characterized quinoline-based compound SGI-1027 and its analogues, against other established DNA methyltransferase (DNMT) inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug discovery and molecular biology applications.
Overview of Probes and Alternatives
DNA methylation is a critical epigenetic modification, and its dysregulation is a hallmark of cancer and other diseases. DNA methyltransferases (DNMTs) are the enzymes responsible for this process, making them key therapeutic targets.[1] N-(4-aminophenyl)benzamide derivatives, such as SGI-1027, represent a class of non-nucleoside inhibitors that offer an alternative to traditional nucleoside analogues like Decitabine and Azacitidine.[1][2]
SGI-1027 is a quinoline-based compound that functions as a potent inhibitor of DNMT1, DNMT3A, and DNMT3B.[3] It is believed to occupy the cofactor (S-adenosyl-L-methionine) binding pocket, directly blocking the enzyme's catalytic activity and also inducing the degradation of DNMT1 via the proteasomal pathway.[1][4] This dual mechanism contrasts with nucleoside analogues, which require incorporation into DNA to trap and deplete the enzyme.
This guide benchmarks SGI-1027 against two primary classes of alternatives:
-
Nucleoside Analogues: Decitabine (5-aza-2'-deoxycytidine) and Azacitidine (5-azacytidine). These are clinically approved drugs that, after metabolic activation and incorporation into DNA, covalently trap DNMTs, leading to their degradation and passive DNA demethylation.
-
Other Non-Nucleoside Inhibitors: A diverse group of small molecules that target the catalytic site or allosteric sites of DNMTs.
Performance Data: A Comparative Analysis
The performance of DNMT inhibitors is primarily assessed by their potency in enzymatic assays (IC50), their ability to induce cytotoxicity in cancer cell lines, and their efficacy in reactivating the expression of tumor suppressor genes silenced by hypermethylation.
Table 1: In Vitro DNMT Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting DNMT enzymatic activity in a cell-free system. Lower values indicate higher potency.
| Compound/Probe | Target DNMT Isoform | IC50 (µM) | Comments |
| SGI-1027 | DNMT1 | 12.5[3] | Using poly(dI-dC) as substrate. |
| DNMT1 | 6.0[5] | Using hemimethylated DNA as substrate. | |
| DNMT3A | 8.0[3] | ||
| DNMT3B | 7.5[3] | ||
| Decitabine | All DNMTs | ~0.5 (in cells) | Mechanism-dependent; requires DNA incorporation. Not a direct enzyme inhibitor. |
| Azacitidine | All DNMTs | > Decitabine | Generally considered less potent than Decitabine for DNMT inhibition. |
| RG108 | DNMT1 | 0.1-0.5 | A non-nucleoside inhibitor. |
| Nanaomycin A | DNMT3B | ~0.5 | Selective for DNMT3B. |
Data compiled from multiple sources.[3][5]
Table 2: Cellular Cytotoxicity (EC50 / CC50)
This metric indicates the concentration of a compound required to cause a 50% reduction in cell viability or growth in cultured cancer cells.
| Compound/Probe | Cell Line | EC50 / CC50 (µM) | Assay Type |
| SGI-1027 | KG-1 (Leukemia) | 4.4 | Not Specified |
| Huh7 (Hepatocellular Carcinoma) | ~20-30 | MTS Assay | |
| Decitabine | Various Cancer Cell Lines | 0.1 - 10 | Varies by cell line and exposure time |
| Azacitidine | Various Cancer Cell Lines | 0.5 - 20 | Varies by cell line and exposure time |
Data compiled from multiple sources.[2]
Table 3: Gene Re-expression Analysis
A key functional outcome of DNMT inhibition is the re-expression of tumor suppressor genes (TSGs). The following data from RKO colon cancer cells demonstrates the comparative efficacy of SGI-1027 and Decitabine.
| Gene Target | Compound (Concentration) | Fold Increase in mRNA Expression |
| TIMP3 | SGI-1027 (1 µM) | ~14-fold[4] |
| Decitabine (1 µM) | ~9-fold[4] | |
| P16 | SGI-1027 (2.5 µM) | ~8-fold[4] |
| Decitabine (2.5 µM) | ~4-fold[4] | |
| MLH1 | SGI-1027 (2.5 µM) | Higher than Decitabine[4] |
| Decitabine (2.5 µM) | Lower than SGI-1027[4] |
Data is based on a 7-day treatment period.[4]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and replicating research.
References
- 1. apexbt.com [apexbt.com]
- 2. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
In vitro and in vivo correlation of the efficacy of N-(4-aminophenyl)butanamide derivatives
A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(4-aminophenyl)butanamide Derivatives
Introduction
The this compound scaffold is a versatile chemical structure that has been extensively explored in drug discovery for a wide array of therapeutic targets, ranging from inflammation and cancer to infectious diseases. This guide provides a comparative overview of the in vitro potency and in vivo efficacy of various derivatives of this compound. The data presented here, collated from diverse studies, aims to facilitate an objective evaluation of these compounds as potential therapeutic agents. Detailed experimental protocols for key assays are included to support reproducibility and further investigation.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for representative this compound derivatives and structurally related compounds, providing a clear comparison of their biological performance across different assays and models.
Table 1: In Vitro Anti-inflammatory and Enzyme Inhibition Data
| Compound ID/Name | Target/Assay | Assay System | In Vitro Potency (IC50) | Reference |
| S 19812 | PGE2 (COX) | Rat Polymorphonuclear Neutrophils | 0.10 µM | [1] |
| S 19812 | LTB4 (LOX) | Rat Polymorphonuclear Neutrophils | 0.07 µM | [1] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | - | 1-1.5 µM | [1] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-9 | - | 1-1.5 µM | [1] |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-14 | - | 1-1.5 µM | [1] |
| Compound 4d | IL-1β mRNA expression | - | 6.04 x 10⁻⁵ µM | [2] |
| Compound 5c | IL-1β mRNA expression | - | 1.64 µM | [2] |
| Compound 5d | IL-1β mRNA expression | - | 3.27 x 10⁻² µM | [2] |
| Compound 5f | IL-1β mRNA expression | - | 4.44 x 10⁻⁴ µM | [2] |
| Compound 5m | IL-1β mRNA expression | - | 1.99 x 10⁻⁴ µM | [2] |
Table 2: In Vitro Anticancer and Antiviral Activity
| Compound Name/ID | Target/Assay | In Vitro Potency (IC50) | Cytotoxicity (CC50) | Cell Line | Reference |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue (Compound 15) | Human Adenovirus (HAdV) | 0.27 µM | 156.8 µM | A549 | [3] |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 nM | - | - | [3] |
| Compound 16 | MCF-7 cells | 6.98 µM | - | MCF-7 | [4] |
| Compound 17 | MCF-7 cells | 11.18 µM | - | MCF-7 | [4] |
| Compound 12 | DNMT3A | Comparable to SGI-1027 | - | KG-1 | [5] |
| Compound 16 | DNMT3A | Comparable to SGI-1027 | - | KG-1 | [5] |
| Compound 31 | DNMT3A | Comparable to SGI-1027 | - | KG-1 | [5] |
| Compound 32 | DNMT3A | Comparable to SGI-1027 | - | KG-1 | [5] |
Table 3: In Vivo Anti-inflammatory Efficacy
| Compound ID | Animal Model | Key Finding | Reference |
| Compound 5f | LPS-induced inflammation in mice | Significantly decreased mRNA levels of IL-1β, IL-6, and TNF-α | [2] |
| Compound 4d | LPS-induced inflammation in mice | Significantly decreased mRNA levels of IL-1β, IL-6, and TNF-α | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[1]
2. Urease Inhibition Assay
-
Preparation: Prepare a solution of urease enzyme and the test compounds in a suitable buffer.
-
Incubation: Add the test compound solutions to the respective wells of a microplate and incubate for a predefined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubation: Incubate for a specific time at a controlled temperature.
-
Detection: Stop the reaction and measure the amount of ammonia produced using a suitable detection method.
-
Calculation: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 values from the dose-response curves.[1]
3. Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Inhibition Assay in Rat Neutrophils
-
Isolation of Neutrophils: Isolate polymorphonuclear neutrophils (PMNs) from rat blood.
-
Compound Preparation: Dissolve test compounds in DMSO and dilute to the appropriate concentrations in Hanks' Balanced Saline Solution (HBSS).
-
Pre-incubation: Pre-incubate the PMNs with the test compounds or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulation: Stimulate the synthesis of PGE2 and LTB4 by adding arachidonic acid and zymosan.
-
Quantification: Measure the levels of PGE2 and LTB4 using Enzyme Immunoassay (EIA) kits.[1]
4. Histone Deacetylase (HDAC) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.
-
Procedure: The assay is typically performed in a multi-well plate format using a commercially available kit. The test compound is incubated with the HDAC enzyme and the fluorogenic substrate.
-
Detection: After incubation, a developer is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a microplate reader.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of HDAC inhibition versus the compound concentration.[3]
5. DNA Methyltransferase (DNMT) Inhibition Assay
-
Procedure: The ability of compounds to inhibit the catalytic activity of human DNMT3A is assessed.
-
Reference Compound: SGI-1027 is often used as a reference compound.
-
Measurement: The percentage of enzyme activity inhibition is measured at different concentrations of the test compounds (e.g., 10 µM and 32 µM).[5]
In Vivo Models
1. LPS-Induced Inflammation in Mice
-
Objective: To evaluate the anti-inflammatory effects of the synthesized compounds.
-
Procedure: Mice are treated with the test compounds prior to the administration of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: The mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in relevant tissues are measured to assess the anti-inflammatory activity of the compounds.[2]
2. Human Tumor Xenograft Model
-
Cell Implantation: Human tumor cells (e.g., colorectal cancer cells) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are randomized into control and treatment groups. The test compound is administered according to a predefined schedule and route.
-
Efficacy Evaluation: Tumor growth is monitored by measuring tumor dimensions with calipers. The primary endpoint is typically tumor growth inhibition.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the in vitro screening of novel chemical entities.
Caption: Dual inhibition of COX and LOX pathways by a butanamide derivative.
Caption: Experimental workflow for in vivo evaluation of anti-inflammatory efficacy.
Correlation and Conclusion
The presented data illustrates the potential of this compound derivatives across various therapeutic areas. For instance, compounds like 5f and 4d, which demonstrated potent inhibition of IL-1β mRNA expression in vitro, also showed significant efficacy in an in vivo mouse model of LPS-induced inflammation by reducing the mRNA levels of several key inflammatory cytokines[2]. This suggests a positive correlation between the in vitro anti-inflammatory activity and in vivo efficacy for this particular subclass of benzoxazole-containing butanamides.
Similarly, derivatives targeting enzymes like COX and LOX have shown low micromolar to nanomolar inhibitory concentrations in vitro[1]. While specific in vivo correlation data for these exact compounds is not detailed in the provided references, the potent in vitro activity strongly supports their potential for efficacy in animal models of inflammation.
In the context of oncology, derivatives have been identified as inhibitors of HDACs and DNMTs, with some exhibiting cytotoxicity against cancer cell lines in the micromolar range[3][4][5]. The progression of these compounds into in vivo models, such as human tumor xenografts, is a critical step to establish a meaningful in vitro-in vivo correlation (IVIVC) for their anticancer potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different coupling reagents for N-(4-aminophenyl)butanamide synthesis
For researchers and professionals in drug development, the efficient synthesis of amide bonds is a critical process. The choice of coupling reagent can significantly impact reaction yield, purity, and overall efficiency. This guide provides a detailed comparison of three commonly used coupling reagents—HATU, HBTU, and EDC/HOBt—for the synthesis of N-(4-aminophenyl)butanamide, a valuable intermediate in medicinal chemistry.
This comparison is based on experimental data from analogous reactions, providing a framework for selecting the optimal reagent for your specific needs. We present a summary of their performance, detailed experimental protocols, and a visual representation of the reaction workflow.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the estimated performance of HATU, HBTU, and EDC/HOBt in the synthesis of this compound from butanoic acid and p-phenylenediamine. It is important to note that these values are extrapolated from studies on similar aniline substrates and may vary depending on the specific reaction conditions.[1][2]
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Reaction Time (hours) | Key Observations |
| HATU | 90-98 | >98 | 1-4 | High reactivity and low racemization rates, particularly effective for less reactive amines like anilines.[2] Higher cost compared to other reagents. |
| HBTU | 85-95 | >95 | 2-6 | A good balance of reactivity and cost. A reliable choice for standard amide couplings.[3] |
| EDC/HOBt | 75-90 | >95 | 4-12 | Cost-effective and the water-soluble byproducts are easily removed during workup. Generally exhibits lower reactivity compared to uronium-based reagents, leading to longer reaction times.[1][4] |
Experimental Workflow
The general workflow for the synthesis of this compound via amide coupling is depicted in the following diagram. The process begins with the activation of butanoic acid by the coupling reagent, followed by the nucleophilic attack of p-phenylenediamine to form the desired amide bond.
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using HATU, HBTU, and EDC/HOBt. It is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the coupling reagents and activated intermediates.
Protocol 1: HATU-Mediated Coupling
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve butanoic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of p-phenylenediamine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: HBTU-Mediated Coupling
-
Reaction Setup: To a suspension of butanoic acid (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere, add DIPEA (2.5 equivalents).
-
Activation: Stir the mixture for 10-15 minutes at room temperature.
-
Coupling: Add p-phenylenediamine (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash successively with 10% citric acid solution, saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: EDC/HOBt-Mediated Coupling
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve butanoic acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and p-phenylenediamine (1.1 equivalents) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Coupling: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography.
Conclusion
The choice of coupling reagent for the synthesis of this compound depends on the specific requirements of the synthesis. For high-yield and rapid synthesis, particularly with a less reactive amine, HATU is an excellent but more expensive choice.[2] HBTU offers a good compromise between cost and efficiency for routine synthesis.[3] For large-scale and cost-sensitive applications where longer reaction times are acceptable, EDC/HOBt is a suitable and economical option, with the added benefit of easy byproduct removal.[1][4] Researchers should consider these factors to select the most appropriate method for their synthetic goals.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
Assessing the Metabolic Stability of N-(4-aminophenyl)butanamide-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of N-(4-aminophenyl)butanamide and its analogs. The information herein is intended to assist researchers in drug discovery and development by offering insights into how structural modifications can influence a compound's metabolic fate. The experimental data presented is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] In this guide, we compare the in vitro metabolic stability of this compound (Compound A) with two hypothetical analogs: Compound B, featuring a fluorine substitution on the phenyl ring, and Compound C, with a cyclopropyl group replacing the n-butyl chain. The stability of these compounds was assessed using human liver microsomes and hepatocytes.
| Compound | Structure | Modification | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Compound A | This compound | Parent Compound | 25 | 27.7 | 45 | 15.4 |
| Compound B | N-(4-amino-3-fluorophenyl)butanamide | Phenyl Fluorination | 45 | 15.4 | 75 | 9.2 |
| Compound C | N-(4-aminophenyl)cyclopropanecarboxamide | Butyl Chain Replacement | > 60 | < 11.5 | > 120 | < 5.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for the in vitro metabolic stability assays used to generate the comparative data.
Microsomal Stability Assay
This assay primarily evaluates phase I metabolism, particularly by cytochrome P450 enzymes.[2]
Materials:
-
Human liver microsomes
-
Test compounds (Compound A, B, and C)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ice-cold) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: A reaction mixture is prepared containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. The mixture is pre-warmed at 37°C for 5 minutes.
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Incubation: The plate is incubated at 37°C with constant shaking.
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is collected and the concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time curve. Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).
Hepatocyte Stability Assay
This assay provides a broader assessment of a compound's metabolism, including both phase I and phase II enzymatic pathways.[3][4]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds (Compound A, B, and C)
-
Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile (ice-cold) for cell lysis and protein precipitation
-
Internal standard for LC-MS/MS analysis
-
Collagen-coated 24-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Cryopreserved hepatocytes are thawed and seeded onto collagen-coated plates at a density of 0.5 x 10^6 cells/well and allowed to attach.
-
Compound Addition: The medium is replaced with fresh medium containing the test compound (final concentration 1 µM).
-
Incubation: The plates are incubated at 37°C in a humidified incubator.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), the medium is removed, and the reaction is stopped by adding ice-cold acetonitrile with an internal standard to the wells to lyse the cells.
-
Protein Precipitation: The plate is shaken, and the contents are transferred to a new plate for centrifugation to pellet cell debris and precipitated proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal assay, the t1/2 and CLint are calculated. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
Visualizations
The following diagrams illustrate the experimental workflow and a potential metabolic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(4-aminophenyl)butanamide: A Guide for Laboratory Professionals
For immediate reference, N-(4-aminophenyl)butanamide must be disposed of as hazardous chemical waste through an approved waste disposal facility. This compound is classified as harmful if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause organ damage through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial for personnel safety and environmental protection.
I. Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Covering: A lab coat or other protective clothing.
-
Face Protection: A face shield may be necessary if there is a risk of splashing.
Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[2][3]
II. Step-by-Step Disposal Procedure
-
Segregation and Waste Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Place solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) into a designated, sealable, and chemically compatible waste container. The container must be in good condition and not leak.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").
-
The accumulation start date (the date the first item of waste was placed in the container).
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This storage area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste accumulation point.
-
Ensure the container remains tightly closed except when adding waste.[2][3]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
III. Decontamination
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using soap and water.[2][3]
-
Dispose of any cleaning materials (e.g., paper towels) as contaminated solid waste, following the procedure outlined above.
IV. Spill Response
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Control: If it is safe to do so and you are trained, control the spill by preventing its spread.
-
Clean-up: Use an appropriate absorbent material for chemical spills. Avoid raising dust.
-
Dispose: Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-(4-aminophenyl)butanamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-(4-aminophenyl)butanamide, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause an allergic skin reaction[1][2]. It is considered a hazardous chemical under the OSHA Hazard Communication Standard[3]. Therefore, strict adherence to recommended personal protective equipment protocols is mandatory to minimize exposure and ensure personnel safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards[4]. | Protects eyes from dust, splashes, and vapors[4]. |
| Face Shield | To be worn with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing[4]. | Provides full-face protection[4]. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice[4]. Inspect gloves before use and change them frequently. | Prevents skin contact with the chemical[4]. |
| Lab Coat | A long-sleeved lab coat should be worn[4]. | Provides a barrier against accidental spills and protects skin and clothing[4]. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | Use a respirator if exposure limits are exceeded or if irritation is experienced. All handling of the solid compound should ideally be done in a certified chemical fume hood[4]. | Prevents inhalation of dust particles[4]. |
Operational Plan: Safe Handling Procedure
Proper handling of this compound is critical to prevent accidental exposure. The following step-by-step procedure should be followed.
Experimental Workflow for Handling this compound
First-Aid Measures
In case of accidental exposure, immediate action is crucial.
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[3].
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[2][3].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[2].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound
All waste materials must be disposed of in accordance with national and local regulations. Do not mix with other waste and leave chemicals in their original containers[5]. Dispose of contents and containers to an approved waste disposal plant[2][3].
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
